Technical Whitepaper: Advanced Strategies for the Enantioselective Synthesis of 2-Ethenylpiperidine Executive Summary The 2-ethenylpiperidine (2-vinylpiperidine) scaffold represents a critical "chiral handle" in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Advanced Strategies for the Enantioselective Synthesis of 2-Ethenylpiperidine
Executive Summary
The 2-ethenylpiperidine (2-vinylpiperidine) scaffold represents a critical "chiral handle" in medicinal chemistry. Unlike its saturated analog (coniine), the exocyclic vinyl group in 2-ethenylpiperidine serves as a versatile orthogonal reactive site for further diversification—enabling Grubbs metathesis, Heck couplings, or oxidative cleavage to access complex alkaloids.
However, the enantioselective synthesis of this motif presents a specific chemoselectivity challenge: preserving the exocyclic alkene while establishing the C2 stereocenter. Traditional catalytic hydrogenation of 2-vinylpyridine often results in over-reduction to 2-ethylpiperidine.
This guide details two high-fidelity, self-validating protocols that solve this problem:
The Constructive Route: Palladium-Catalyzed Asymmetric Allylic Amination (Pd-AAA).[1]
The Reductive Route: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts (via functionalized precursors).
Strategic Analysis & Retrosynthesis
To access enantiopure 2-ethenylpiperidine without over-reduction, we must bypass direct hydrogenation of the vinyl-pyridine moiety. Instead, we employ strategies that either build the ring around the chiral center or install the chirality on a saturated precursor that is subsequently desaturated.
Comparative Methodology
Feature
Method A: Pd-Catalyzed AAA
Method B: Ir-Catalyzed Hydrogenation
Primary Mechanism
Intramolecular Allylic Substitution
Asymmetric Hydride Transfer
Chiral Source
Chiral Ligand (e.g., Trost, PHOX)
Chiral Ligand (e.g., MeO-BoQPhos)
Key Advantage
Direct installation of vinyl group; 100% chemoselective.
Scalable; utilizes stable pyridine precursors.
Limitation
Requires synthesis of acyclic amine precursor.
Requires post-reduction dehydration step.
Target Enantioselectivity
>95% ee
>90% ee
Deep Dive: Palladium-Catalyzed Asymmetric Allylic Amination (Pd-AAA)
This method is the "gold standard" for installing vinyl stereocenters in heterocycles. It relies on the ionization of an allylic carbonate/ester to form a
-allyl palladium complex, which undergoes intramolecular nucleophilic attack by a pendant amine.
Mechanistic Causality
The success of this protocol hinges on the Curtin-Hammett principle applied to the
-allyl intermediate. The chiral ligand creates a chiral pocket that differentiates the enantiotopic faces of the -allyl complex or accelerates the rate of nucleophilic attack on one specific diastereomeric transition state.
The Pathway:
Ionization: Pd(0) oxidatively adds to the allylic carbonate, ejecting
and methoxide.
Equilibration: The resulting
-allyl complex rapidly interconverts between conformers.
Nucleophilic Cyclization: The pendant amine attacks the
-allyl terminus. The regioselectivity (branched vs. linear) determines the ring size. For 2-vinylpiperidine, we target the branched product from a 7-amino-heptenyl precursor or the distal attack on a specific chain length.
Note on Regioselectivity: To strictly form 2-vinylpiperidine (6-membered ring) rather than the 8-membered ring (linear attack), the ligand sterics are crucial.
Visualization: The Pd-AAA Catalytic Cycle
Figure 1: Catalytic cycle for the Pd-catalyzed asymmetric allylic amination yielding 2-vinylpiperidine.
Catalyst Activation: In a flame-dried Schlenk tube under argon, dissolve
and the (S,S)-Trost ligand in degassed DCM. Stir at ambient temperature for 20 minutes until the solution turns from dark purple to orange/yellow (indicative of active ligated Pd species).
Substrate Addition: Add the amino-carbonate precursor dropwise as a solution in DCM.
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (stain with Ninhydrin) or LC-MS.
Workup: Concentrate the mixture under reduced pressure.
Deprotection (Optional): If the amine was Boc-protected (recommended to prevent catalyst poisoning), treat the crude cyclic carbamate with TFA/DCM (1:4) to liberate the free amine.
Purification: Flash chromatography on silica gel (DCM/MeOH/NH4OH gradient).
Self-Validation Checkpoint:
Success Indicator: Appearance of terminal alkene signals in
NMR ( 5.8–6.0 ppm, ddd) and disappearance of the carbonate methyl singlet.
Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralpak AD-H column) comparing against a racemic standard.
Deep Dive: Iridium-Catalyzed Asymmetric Hydrogenation (The "Reductive" Route)
Direct hydrogenation of 2-vinylpyridine is chemically risky. The superior approach, championed by researchers like Zhou and Charette, involves the asymmetric hydrogenation of 2-acetylpyridinium salts or 2-(1-hydroxyethyl)pyridine precursors, followed by dehydration.
The "Safety" Strategy
By hydrogenating a 2-acetyl or 2-hydroxyethyl substituent, we establish the C2 stereocenter with high fidelity. The resulting chiral alcohol is then dehydrated (elimination) to form the vinyl group after the ring is saturated and the stereocenter is set.
Visualization: Reaction Pathway
Figure 2: Indirect route via asymmetric hydrogenation and subsequent dehydration.
Validated Experimental Protocol
Phase 1: Asymmetric Hydrogenation
Substrate: 2-Acetylpyridinium chloride.
Catalyst:
/ (S)-MeO-BoQPhos (or SegPhos derivative).
Conditions: 600 psi
, (additive), Toluene/EtOH, 24h.
Phase 2: Dehydration (The Critical Step)
Protection: Protect the secondary amine (piperidine nitrogen) with
to prevent N-alkylation during activation.
Activation: Treat the alcohol (side chain) with Methanesulfonyl chloride (MsCl) and
in DCM at 0°C.
Elimination: Treat the mesylate with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in refluxing THF.
Why DBU? It is a non-nucleophilic base that favors E2 elimination to the thermodynamic alkene (vinyl) without racemizing the C2 center.
Data Summary & Troubleshooting
Parameter
Pd-AAA (Method A)
Ir-Hydrogenation (Method B)
Typical Yield
75–85%
85–92% (Step 1), 80% (Step 2)
Enantiomeric Excess
90–99%
88–94%
Scale Suitability
Milligram to Gram
Gram to Kilogram
Common Failure Mode
Catalyst poisoning by free amine (Use Boc).
Over-reduction of aromatic ring (Control pressure).
Troubleshooting Tip:
If using Method A (Pd-AAA) and observing low conversion, ensure the reaction is strictly oxygen-free. Pd(0) is sensitive. If the linear (8-membered) ring forms, increase the "bite angle" of the ligand (switch from TPP to Trost Ligand) to tighten the chiral pocket.
References
Trost, B. M., & Osipov, M. (2010).[2] Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles. Journal of the American Chemical Society.[2] Link
Wang, Y., & Zhou, Y.-G. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Asian Journal of Organic Chemistry. Link
Charette, A. B., et al. (2008). Enantioselective Synthesis of 2-Substituted Piperidines via Asymmetric Hydrogenation. Journal of the American Chemical Society.[2] Link
Lecourt, C., et al. (2018).[3] Natural products and ring-closing metathesis: synthesis of sterically congested olefins.[3] Natural Product Reports. Link
Doyle, A. G., et al. (2010).[2] Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides (Relevant mechanistic insight on Pd-Allyl systems). Journal of the American Chemical Society.[2] Link
Marine Alkaloid Genesis: The Biosynthetic Architecture of 2-Ethenylpiperidine Motifs
Executive Summary This technical guide examines the biosynthetic origins, isolation methodologies, and pharmacological significance of 2-ethenylpiperidine (2-vinylpiperidine) frameworks within marine sponges, specificall...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide examines the biosynthetic origins, isolation methodologies, and pharmacological significance of 2-ethenylpiperidine (2-vinylpiperidine) frameworks within marine sponges, specifically the genus Haliclona (Order Haplosclerida). While often sequestered as the core monomeric unit of complex macrocycles like haliclonacyclamines and haliclonadiamines , the 2-ethenylpiperidine motif represents a critical pharmacophore. Unlike terrestrial piperidines derived from lysine, marine Haplosclerida alkaloids predominantly arise from a polyketide biosynthetic trajectory , involving the condensation of long-chain fatty aldehydes with ammonia equivalents. This guide synthesizes current "Baldwin" and "Marazano" biosynthetic hypotheses with field-proven isolation protocols.
Structural & Chemical Context
The 2-ethenylpiperidine moiety is rarely isolated as a stable, free monomer in marine environments due to its high reactivity. Instead, it serves as the biosynthetic "lego block" for bis-piperidine macrocycles.
Chemical Identity: A six-membered nitrogenous ring substituted at the C2 position with a vinyl group.
Stereochemistry: In Haliclona alkaloids (e.g., Haliclonacyclamine A), the piperidine ring often exhibits specific
configurations, dictated by the enzymatic geometry of the cyclization event.
Reactivity: The vinyl group acts as a "chemical handle" for dimerization (via Diels-Alder or Michael-type additions) or macrocyclization, leading to the high molecular weight alkaloids typical of the species.
Data Table 1: Comparative Biosynthetic Origins
Feature
Terrestrial Piperidines (e.g., Coniine)
Marine Piperidines (e.g., Haliclonacyclamine)
Primary Precursor
L-Lysine / Acetate
Acetate / Malonate (Polyketide)
Nitrogen Source
-amino group of Lysine
Ammonia () or simple amines
Key Intermediate
-piperideine
Amino-pentadienals or Dialdehydes
Carbon Backbone
(Lysine) + Sidechain
Long chain () Polyketides
Biosynthetic Pathways: The Polyketide Paradigm
The biosynthesis of 2-ethenylpiperidine in Haliclona deviates from the classical lysine decarboxylase pathway found in plants. The consensus among marine natural product chemists supports a Polyketide Synthase (PKS) driven pathway.
The Baldwin Hypothesis (Biomimetic Route)
Proposed by Jack Baldwin, this pathway suggests that the sponge (or its symbiotic microbiome) synthesizes a long-chain polyunsaturated dialdehyde via a Type I PKS.
Polyketide Assembly: Acetate units are condensed to form a long carbon chain with specific unsaturation points.
Transamination/Imine Formation: The terminal aldehyde reacts with an ammonia equivalent (likely glutamine or free
in the mesohyl).
Reductive Cyclization: An intramolecular reaction forms the piperidine ring. The "ethenyl" group at C2 is a remnant of the polyketide chain's unsaturation pattern or formed via elimination of a hydroxyl group.
The Marazano Hypothesis
An alternative view posits aminopentadienals as the reactive intermediates. These highly conjugated species undergo dimerization to form the complex bis-piperidine skeletons, explaining the specific head-to-tail linkages seen in haliclonacyclamines.
Diagram 1: Polyketide-Derived Biosynthesis of the Piperidine Core
The following diagram illustrates the transition from a linear polyketide to the cyclized piperidine scaffold.
Caption: Putative biosynthetic pathway from acetate precursors to the 2-ethenylpiperidine monomer and subsequent macrocyclization.
Extraction & Isolation Protocols
Isolating piperidine alkaloids from Haliclona requires a protocol that respects the basicity of the nitrogen and the lipophilicity of the long alkyl chains.
Protocol: Acid-Base Partitioning
Objective: Separate alkaloids from neutral lipids (sterols) and acidic compounds.
Lyophilization: Freeze-dry the sponge tissue (Haliclona sp.) to remove water, preventing hydrolysis of sensitive functional groups.
Initial Extraction: Macerate tissue in MeOH:DCM (1:1) for 24 hours. Filter and concentrate in vacuo.
Acidification: Resuspend the crude extract in 0.5 M HCl.
Mechanism:[1][2][3] Protonates the piperidine nitrogen (
), making it water-soluble.
Lipid Removal: Partition the acidic aqueous layer against Hexane or Ethyl Acetate. Discard the organic layer (contains fats/sterols).
Basification: Adjust the aqueous layer to pH 10 using
Alkaloid Recovery: Extract the basic aqueous layer with Chloroform (
). The alkaloids migrate into the organic phase.
Purification: Subject the chloroform fraction to Sephadex LH-20 chromatography (eluent: MeOH) followed by C18 Reverse-Phase HPLC.
Diagram 2: Isolation Workflow
Caption: Acid-base partitioning workflow for selectively isolating alkaloid fractions from marine sponge matrices.
Bioactivity & Pharmacological Potential
The 2-ethenylpiperidine motif, particularly when embedded in haliclonacyclamine structures, exhibits potent biological activity. The mechanism often involves the disruption of proton gradients in mycobacteria or interaction with the ferriprotoporphyrin IX pathway in malaria parasites.
Data Table 2: Bioactivity Spectrum
Target Organism
Compound Class
/ MIC
Mechanism of Action
Plasmodium falciparum (Malaria)
Haliclonacyclamine A
Inhibition of hemozoin formation; active against Chloroquine-resistant strains.
Mycobacterium tuberculosis
Haliclonadiamine
Disruption of membrane potential; effective against dormant strains.
Leishmania major
3-alkylpiperidine derivs
Unknown; likely mitochondrial disruption.
Scientific Insight: The vinyl group at C2 is not merely structural; it provides conformational rigidity that may enhance binding affinity to protein targets compared to fully saturated piperidine analogs.
References
Mudianta, W., Garson, M. J., & Bernhardt, P. V. (2009).[4] The Absolute Configurations of Haliclonacyclamines A and B Determined by X-Ray Crystallographic Analysis. Journal of Natural Products.
Fusetani, N., et al. (1989). Haliclonadiamine, an antimicrobial alkaloid from the sponge Haliclona sp.[5] Tetrahedron Letters.
Baldwin, J. E., & Whitehead, R. C. (1992). On the biosynthesis of the manzamines. Tetrahedron Letters.
Mani, L., et al. (2011).[4] The in vivo antiplasmodial activity of Haliclonacyclamine A, an alkaloid from the marine sponge, Haliclona sp.[5][4] Journal of Enzyme Inhibition and Medicinal Chemistry.
Arai, M., et al. (2016). Haliclonacyclamines, Tetracyclic Alkylpiperidine Alkaloids, as Anti-dormant Mycobacterial Substances from a Marine Sponge of Haliclona sp. Marine Drugs.[1][6]
An In-Depth Technical Guide to 2-Ethenylpiperidine: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethenylpiperidine, also known as 2-vinylpiperidine, is a saturated heterocyclic amine of significant interest in synthetic organic chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethenylpiperidine, also known as 2-vinylpiperidine, is a saturated heterocyclic amine of significant interest in synthetic organic chemistry and drug discovery. The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, prized for its ability to impart favorable physicochemical properties and to serve as a versatile three-dimensional framework for interacting with biological targets.[1] The introduction of a vinyl group at the 2-position introduces a key point of functionality for further chemical elaboration, as well as a critical stereocenter that profoundly influences the molecule's shape and potential biological activity.
This guide provides a comprehensive overview of the chemical structure and stereochemistry of 2-ethenylpiperidine, intended to serve as a technical resource for researchers and scientists. We will delve into its stereochemical nuances, conformational preferences, synthesis, and spectroscopic characterization, and explore its utility as a chiral building block in the synthesis of complex molecules.
Chemical Structure and Stereochemistry
The fundamental structure of 2-ethenylpiperidine consists of a six-membered piperidine ring substituted with an ethenyl (vinyl) group at the carbon atom adjacent to the nitrogen. This substitution at the C2 position creates a chiral center, meaning that 2-ethenylpiperidine can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-2-ethenylpiperidine and (S)-2-ethenylpiperidine.
Caption: Figure 1: Chemical Structure of 2-Ethenylpiperidine with atom numbering and the chiral center at C2 indicated by an asterisk.
The stereochemical configuration of this chiral center is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.
Conformational Analysis: The Axial vs. Equatorial Preference
The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[2] In this conformation, substituents on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For 2-ethenylpiperidine, the vinyl group can be either in an axial or an equatorial position, and these two conformers are in equilibrium through a process called ring flipping.
Caption: Figure 3: A simplified workflow illustrating the use of 2-ethenylpiperidine as a precursor in the synthesis of quinolizidine alkaloids.
The ability to synthesize enantiomerically pure (R)- or (S)-2-ethenylpiperidine is crucial for these applications, as the stereochemistry of the final natural product or drug candidate is often critical for its biological function.
Conclusion
2-Ethenylpiperidine is a fundamentally important molecule for chemists engaged in the synthesis of complex nitrogen-containing compounds. Its stereocenter at the 2-position, coupled with the reactivity of the vinyl group, makes it a powerful and versatile chiral building block. A thorough understanding of its conformational preferences, synthetic accessibility, and spectroscopic properties is essential for its effective utilization in the design and development of novel pharmaceuticals and in the total synthesis of natural products. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the strategic application of scaffolds like 2-ethenylpiperidine will undoubtedly play an increasingly significant role in advancing the field of medicinal chemistry.
References
CN104016905A - Method for preparing 2-vinylpyridine - Google P
A Direct Stereoselective Approach to trans -2,3-Disubstituted Piperidines: Application in the Synthesis of 2-Epi-CP-99994 and (+)-Epilupinine - ResearchGate. (URL: [Link])
Stereoselective synthesis of lupin alkaloids: total synthesis of (+)-ß-isosparteine and (–)-epilupinine - ePrints Soton - University of Southampton. (URL: [Link])
Peaks observed in IR spectra, characteristics and assignments - ResearchGate. (URL: [Link])
Pyridine and piperidine alkaloids - the University of Bath's research portal. (URL: [Link])
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing). (URL: [Link])
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Ethenylpiperidine: Pharmacophore & Synthetic Utility in Neurotherapeutics
Content Type: Technical Whitepaper / Research Guide
Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists
Executive Summary
2-Ethenylpiperidine (also known as 2-vinylpiperidine) is not a standalone marketed pharmaceutical but a high-value chiral pharmacophore and synthetic intermediate . Its structural rigidity and stereochemical versatility make it a "privileged scaffold" in the design of agents targeting neurodegenerative pathways, particularly for Alzheimer’s Disease (AD). This guide analyzes its role as the structural core for BACE1 inhibitors (beta-secretase) and dual-acting cholinesterase inhibitors (AChE/BChE), detailing the mechanistic logic of its incorporation into drug candidates.
Structural Logic & Chemical Biology
The 2-ethenylpiperidine moiety offers unique advantages in ligand design for neurological targets:
Conformational Restriction: The piperidine ring locks the nitrogen lone pair and side chains into specific vectors, reducing the entropic cost of binding to enzymes like BACE1.
Chiral Versatility: The C2 position is a chiral center. Enantioselective synthesis of the (
)- or ()-2-ethenylpiperidine allows chemists to probe specific hydrophobic pockets in the target protein.
Vinyl Group Reactivity: The ethenyl (vinyl) handle serves as a "ligation point" for Ring-Closing Metathesis (RCM) or Heck couplings, enabling the construction of macrocycles (e.g., benzo[b]azecines) that mimic peptide turns found in endogenous substrates.
Table 1: Physicochemical Profile of the Scaffold
Property
Specification
Relevance to CNS Drug Design
CAS Number
100-69-6 (Generic)
Identification of precursor material.
Molecular Weight
111.18 g/mol
Low MW allows addition of "warheads" while staying within Lipinski's Rule of 5.
LogP
~1.8 - 2.1
Optimal lipophilicity for Blood-Brain Barrier (BBB) penetration.
pKa
~10.2 (Piperidine N)
Protonated at physiological pH; mimics the transition state of peptide bond hydrolysis.
Key Reactivity
Olefin metathesis, Pd-catalyzed coupling
Enables macrocyclization to constrain bioactive conformations.
Mechanism of Action in Neurological Disorders
While 2-ethenylpiperidine is the scaffold, its incorporation drives the mechanism of action for two primary classes of experimental neurotherapeutics.
Inhibition of Beta-Secretase (BACE1)
Accumulation of Amyloid-
(A) peptides is a hallmark of Alzheimer's. BACE1 is the rate-limiting enzyme in A production.
The Problem: BACE1 has a large, elongated active site, making small-molecule inhibition difficult.
The Solution (Spiropiperidines): Researchers utilize the 2-ethenylpiperidine scaffold to synthesize spiropiperidine iminohydantoins .
Mechanism: The piperidine ring occupies the S1' subsite of BACE1. The rigid spiro-fusion positions the iminohydantoin group to interact with the catalytic Aspartic Acid dyad (Asp32/Asp228), mimicking the transition state of the substrate cleavage.
Result: Potent inhibition of A
40 and A42 production with high selectivity over BACE2 and Cathepsin D.
Dual Cholinesterase Inhibition (AChE/BChE)
In advanced AD, Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) degrade acetylcholine, leading to cognitive decline.
The Solution (Benzo[b]azecines): 2-Ethenylpiperidine is used via a "Ring-Expansion" strategy to create benzo[b]azecines .
Mechanism: These medium-sized rings (10-membered) act as dual inhibitors. They span the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.
Result: This dual binding not only boosts acetylcholine levels but also inhibits A
aggregation, which is promoted by the PAS of AChE.
Synthesis & Experimental Protocols
Note: These protocols involve hazardous reagents. All work must be performed in a fume hood by trained personnel.
Protocol A: Enantioselective Synthesis of (
)-2-Vinylpiperidine (Key Intermediate)
Objective: Generate the chiral scaffold for BACE1 inhibitor synthesis.
Protocol B: Ring-Closing Metathesis to Benzo[b]azecines
Objective: Create the macrocyclic AChE inhibitor.
Precursor Assembly: N-alkylate 2-vinylpiperidine with 2-vinylbenzyl bromide.
Metathesis:
Dissolve the diene precursor in degassed DCM (dilute concentration, 0.005 M, to favor cyclization over polymerization).
Add Grubbs II Catalyst (5 mol%).
Reflux for 12-24 hours.
Workup:
Concentrate and purify via silica gel chromatography.
Result: A bicyclic structure containing the 10-membered azecine ring.
Visualization of Signaling & Synthesis
The following diagram illustrates the pathway from the 2-ethenylpiperidine scaffold to the inhibition of the Amyloidogenic Pathway in Alzheimer's Disease.
Caption: Figure 1. The translational workflow of 2-ethenylpiperidine from a chemical scaffold to a functional BACE1 inhibitor, ultimately reducing neurotoxic amyloid load.
Safety & Toxicological Considerations
While the derivatives are therapeutic, the parent 2-ethenylpiperidine shares structural features with toxic alkaloids.
Nicotinic Toxicity: Structurally similar to Coniine (2-propylpiperidine) and Anabasine . Unsubstituted 2-vinylpiperidine may act as a potent nAChR agonist, potentially causing depolarization block (paralysis) at high doses.
Metabolic Activation: The vinyl group can be epoxidized by CYP450 enzymes (e.g., CYP2D6, CYP3A4) to form a reactive epoxide , which is a potential alkylating agent (genotoxic risk). Drug candidates utilizing this scaffold must ensure the vinyl group is chemically modified (e.g., reduced or cyclized) to mitigate this risk.
References
Spiropiperidine BACE1 Inhibitors
Title: "Discovery of Spiropiperidines as Potent, Selective, and Bioavailable BACE1 Inhibitors."
In vitro biological activity of 2-Ethenylpiperidine
An In-Depth Technical Guide to Investigating the In Vitro Biological Activity of 2-Ethenylpiperidine Abstract The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Investigating the In Vitro Biological Activity of 2-Ethenylpiperidine
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically approved drugs targeting cancer, central nervous system disorders, and infectious diseases.[1] Its metabolic stability and ability to modulate physicochemical properties enhance the druggability of compounds in which it is present.[1] While complex piperidine alkaloids and their synthetic derivatives have been the subject of extensive research, the foundational building block, 2-ethenylpiperidine (also known as 2-vinylpiperidine), remains a largely unexplored entity in the context of its intrinsic biological activities. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the in vitro biological potential of 2-ethenylpiperidine. We move beyond a simple literature review to propose a robust, multi-tiered screening cascade, detailing the causality behind experimental choices and providing validated protocols to ensure scientific rigor and reproducibility. This document serves as a strategic roadmap for unlocking the therapeutic potential of this simple yet promising molecule.
Rationale for Investigation: The Untapped Potential of a Core Scaffold
The decision to investigate a simple molecule like 2-ethenylpiperidine is grounded in established principles of medicinal chemistry. The piperidine ring system is known to confer favorable pharmacokinetic properties.[1] Furthermore, a diverse range of naturally occurring and synthetic piperidine-containing compounds exhibit potent biological effects, including:
Antimicrobial and Antifungal Activity: Piperidine alkaloids have demonstrated efficacy against drug-resistant bacterial strains like MRSA and various fungal pathogens.[2][3]
Antiproliferative Effects: Derivatives have shown cytotoxicity against various cancer cell lines, with some acting as potent inhibitors of key cell cycle regulators like cyclin-dependent kinases (CDKs).[4][5][6]
Anti-inflammatory Properties: Many piperidine-containing molecules can modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8]
Neuroprotective Capabilities: Certain analogues have shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases.[9][10][11]
The vinyl group at the 2-position of 2-ethenylpiperidine offers a reactive handle for nucleophilic addition, making it an attractive starting point for generating chemical libraries for further drug development.[12] However, before embarking on extensive synthetic modifications, a thorough characterization of the parent molecule's own biological activity is a critical and necessary baseline. This guide outlines the logical progression of assays to build this foundational knowledge base.
A Proposed In Vitro Screening Cascade
To systematically evaluate the biological activity of 2-ethenylpiperidine, a tiered approach is recommended. This ensures that resources are used efficiently, starting with broad, essential assessments and progressing to more specific, mechanism-focused assays based on initial findings.
Caption: Proposed workflow for the in vitro evaluation of 2-ethenylpiperidine.
Phase 1: Foundational Cytotoxicity Assessment
Expertise & Causality: Before any bioactivity can be claimed, the inherent toxicity of the compound must be determined. This step is non-negotiable as it establishes the therapeutic window. A compound that kills the host cell is not a viable therapeutic, and high cytotoxicity can produce false positives in subsequent assays. We utilize assays that measure different cellular health parameters—metabolic activity and ATP levels—to create a more robust and validated toxicity profile.[13]
Protocol: MTT Assay for Metabolic Activity
This widely used colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product.[13]
Methodology:
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, or a non-tumoral line like MCF-10A) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare a 2-fold serial dilution of 2-ethenylpiperidine in appropriate cell culture medium, ranging from a high concentration (e.g., 1 mM) down to nanomolar levels.
Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).
Protocol: ATP Depletion Assay
This assay quantifies intracellular ATP levels, a direct indicator of cell health and energy status. A drop in ATP is an early marker of cytotoxicity.[14]
Methodology:
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to use an opaque-walled 96-well plate suitable for luminescence measurements.
Lysis and Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add 100 µL of a commercially available ATP-releasing/luciferase reagent (e.g., CellTiter-Glo®) to each well.
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Analysis: Calculate the percentage of ATP relative to the vehicle control and determine the IC₅₀.
With a defined non-toxic concentration range, screening for specific biological activities can commence. The choice of assays is guided by the known activities of more complex piperidine derivatives.
Antimicrobial Activity
Expertise & Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2] This quantitative approach is superior to disk diffusion for initial screening as it provides a precise value that can be used for structure-activity relationship (SAR) studies.
Protocol: Broth Microdilution for MIC Determination
Strain Preparation: Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight. Dilute the culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.[2]
Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of 2-ethenylpiperidine in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
Inoculation: Add the prepared microbial suspension to each well. Include a positive control (microbe + broth), negative control (broth only), and a standard antibiotic control (e.g., gentamicin, ketoconazole).[15]
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed. This can be confirmed by measuring absorbance at 600 nm.
Anti-inflammatory Activity
Expertise & Causality: Inflammation is often driven by the arachidonic acid cascade, where COX enzymes (COX-1 and COX-2) are central players.[7] Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs to avoid the gastrointestinal side effects associated with COX-1 inhibition.[8][16] Therefore, a primary screen should assess the compound's ability to inhibit both isoforms.
Caption: Simplified COX pathway for anti-inflammatory screening.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay can be performed using commercially available kits that measure the conversion of arachidonic acid to prostaglandin E2 (PGE2).
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically includes purified ovine COX-1 and human recombinant COX-2 enzymes.
Compound Incubation: In separate wells of a 96-well plate, pre-incubate either COX-1 or COX-2 enzyme with various concentrations of 2-ethenylpiperidine or a control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
Reaction Termination: After a specified incubation period, stop the reaction.
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA format provided in the kit.
Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ for both COX-1 and COX-2 to assess potency and selectivity.
Neuroprotective Activity
Expertise & Causality: Oxidative stress is a common pathogenic mechanism in neurodegeneration. An effective in vitro model involves challenging a neuronal cell line (e.g., human neuroblastoma SH-SY5Y) with an oxidative insult like hydrogen peroxide (H₂O₂) and measuring the compound's ability to rescue the cells.[9] This directly assesses the cytoprotective potential of the compound in a disease-relevant context.
Protocol: H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells
Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach approximately 80% confluency.
Pre-treatment: Treat the cells with non-toxic concentrations of 2-ethenylpiperidine for 2-4 hours.
Oxidative Challenge: Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) to the wells. Include controls: untreated cells, cells treated with H₂O₂ alone, and cells with compound alone.
Incubation: Incubate for 24 hours.
Viability Assessment: Measure cell viability using the MTT or ATP depletion assay as described in Phase 1.
Analysis: A significant increase in cell viability in the pre-treated group compared to the H₂O₂-only group indicates a neuroprotective effect.
Phase 3: Mechanism of Action (MoA) Elucidation
Should 2-ethenylpiperidine demonstrate promising activity in any of the Phase 2 screens, the next logical step is to investigate its mechanism of action.
Example MoA Pathway: NF-κB Signaling in Inflammation
If the compound shows anti-inflammatory activity, a key pathway to investigate is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which controls the expression of many pro-inflammatory cytokines.[17]
Caption: Potential inhibition of the NF-κB pathway by a test compound.
Trustworthiness Through Self-Validation: The protocols described are designed to be self-validating through the mandatory inclusion of positive, negative, and vehicle controls. The use of multiple, orthogonal assays (e.g., MTT and ATP depletion for cytotoxicity) strengthens the confidence in the data generated. Every experiment must be performed with sufficient biological replicates (n ≥ 3) to ensure statistical significance.
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven approach for the initial in vitro characterization of 2-ethenylpiperidine. By systematically progressing from foundational cytotoxicity to broad-spectrum screening and potential mechanism-of-action studies, researchers can efficiently and rigorously evaluate the therapeutic potential of this core chemical scaffold. Positive results from this cascade would provide a strong rationale for more advanced studies, including the synthesis of derivatives to establish structure-activity relationships, further in vitro ADME-Tox profiling, and eventual progression to in vivo models.
References
In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. (2022). National Institutes of Health.
Piperine and piperidine are the two major alkaloids extracted from... (n.d.). ResearchGate. Available at: [Link]
Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress.
2-Vinylpyridine. (n.d.). Wikipedia. Available at: [Link]
Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies. (n.d.). MDPI. Available at: [Link]
Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives. (n.d.). PubMed Central. Available at: [Link]
Synthesis, in Vitro Activities of (2-cyclopropoxyphenyl)piperidine Derivatives for Alpha 1a and Alpha 1d Adrenergic Receptor Inhibitors. (n.d.). PubMed. Available at: [Link]
Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). ScienceDirect. Available at: [Link]
In Vitro and In Vivo Antiviral Activity of Nylidrin by Targeting the Hemagglutinin 2-Mediated Membrane Fusion of Influenza A Virus. (2020). ResearchGate. Available at: [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available at: [Link]
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). PubMed Central. Available at: [Link]
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PubMed Central. Available at: [Link]
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PubMed Central. Available at: [Link]
In vitro and in-silico analysis of synthesized piperidine alkaloids for... (n.d.). ResearchGate. Available at: [Link]
Synthesis and In‐vitro Antibacterial Activity of N‐Piperazinyl Quinolone Derivatives with a 2‐Thienyl Group. (2025). ResearchGate. Available at: [Link]
Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. (n.d.). ResearchGate. Available at: [Link]
Antibacterial Evaluation of Piperidine Alkaloids from Cassia siamea Lam. (n.d.). Semantic Scholar. Available at: [Link]
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. Available at: [Link]
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Available at: [Link]
Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. (2023). National Institutes of Health. Available at: [Link]
Design, Synthesis, in vitro and in vivo Evaluation of Benzylpiperidine-Linked 1,3-dimethylbenzimidazolinones as Cholinesterase Inhibitors Against Alzheimer's Disease. (n.d.). PubMed. Available at: [Link]
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (n.d.). RSC Publishing. Available at: [Link]
Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022). PubMed Central. Available at: [Link]
In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. (n.d.). MDPI. Available at: [Link]
An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. (n.d.). MDPI. Available at: [Link]
Chemotypes Sensitivity and Predictivity of in Vivo Outcomes for Cytotoxic Assays in THLE and HepG2 Cell Lines. (2014). PubMed. Available at: [Link]
Enantiospecific Synthesis and Cytotoxicity Evaluation of Oximidine II Analogues. (2025). Europe PMC. Available at: [Link]
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). ResearchGate. Available at: [Link]
Anti-inflammatory effects of vicenin-2 and scolymoside in vitro and in vivo. (n.d.). PubMed. Available at: [Link]
Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. (n.d.). PubMed Central. Available at: [Link]
Synthesis and antimicrobial activity of new 2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines. (n.d.). ResearchGate. Available at: [Link]
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (n.d.). MDPI. Available at: [Link]
Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells. (2020). PubMed. Available at: [Link]
Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (n.d.). kaznmu.kz. Available at: [Link]
Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. (2023). MDPI. Available at: [Link]
Newly synthesized ethenyl pyridazines and ethenyl pyridazinones as anti-inflammatory agents with COVID-19 suppressing potential. (n.d.). ResearchGate. Available at: [Link]
The 2-Ethenylpiperidine Motif: Historical Elucidation and Synthetic Utility in Alkaloid Chemistry
Topic: Discovery, History, and Synthetic Utility of 2-Ethenylpiperidine Alkaloids Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary The 2-eth...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Discovery, History, and Synthetic Utility of 2-Ethenylpiperidine Alkaloids
Content Type: Technical Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
The 2-ethenylpiperidine (2-vinylpiperidine) scaffold represents a critical pharmacophore and synthetic intermediate in alkaloid chemistry. While less ubiquitous as a standalone natural product compared to its 2-propyl (Coniine) or 3-vinyl (Meroquinene/Cinchona) analogs, the 2-ethenyl moiety serves as the defining structural feature of Adenocarpus alkaloids (e.g., Adenocarpine) and a pivotal "cryptic" precursor in the biosynthesis and total synthesis of Quinolizidine (Lupin) and Indolizidine alkaloids.
This guide analyzes the historical discovery of this motif, its biosynthetic origins via the L-Lysine pathway, and its modern application as a chiral handle for Ring-Closing Metathesis (RCM) in drug development, specifically for antimalarial and MDR-reversal agents.
Historical Discovery & Natural Occurrence[1]
The Adenocarpus Connection
The isolation of alkaloids containing the specific 2-ethenylpiperidine skeleton is historically anchored in the phytochemical analysis of the genus Adenocarpus (Fabaceae).
Discovery (1930s-1950s): The systematic study of Adenocarpus species (e.g., A. complicatus, A. hispanicus) by Ribas and colleagues led to the isolation of Adenocarpine and Santiaguine .
Structural Elucidation: Unlike the simple Conium alkaloids (Coniine), Adenocarpine was characterized as a bipiperidyl derivative where the 2-ethenyl group is often part of a cinnamoyl or complex amide linkage.
Significance: These studies established the 2-substituted piperidine ring as a stable natural platform for complex functionalization, distinct from the volatile propyl-piperidines found in Hemlock.
The Meroquinene Contrast (3-Vinyl vs. 2-Vinyl)
To understand the "2-ethenyl" specificity, one must contrast it with the most famous vinylpiperidine in history: Meroquinene .
Meroquinene (3-vinyl-4-piperidineacetic acid): A degradation product of Quinine (Cinchona alkaloids).
Historical Context: In the race to synthesize Quinine (Woodward, Rabe), Meroquinene provided the "North Star" for structural assignment.
Differentiation: While Meroquinene (3-vinyl) is derived from the Monoterpenoid Indole Alkaloid (MIA) pathway (Secologanin), 2-ethenylpiperidines are derived from the L-Lysine/Pipecolic Acid pathway. This distinction is crucial for biosynthetic mapping.
Biosynthetic Phylogeny
The 2-ethenylpiperidine skeleton arises from the enzymatic transformation of L-Lysine, diverging from the pathway that produces tropane or benzylisoquinoline alkaloids.
The Lysine ->
-Piperideine Pathway
The formation of the piperidine ring initiates with the decarboxylation of L-Lysine to Cadaverine, followed by oxidative deamination to form the cyclic imine
Functionalization: The addition of a C2-carbon unit (often via Acetyl-CoA or Malonyl-CoA) followed by reduction/dehydration yields the 2-substituted vinyl or propyl side chain.
Visualization: Biosynthetic Logic
The following diagram illustrates the divergence between the Conium (propyl) and Adenocarpus (ethenyl/derivative) pathways.
Figure 1: Biosynthetic divergence of Lysine-derived alkaloids. The 2-ethenylpiperidine motif serves as a branch point toward complex Adenocarpus and Quinolizidine alkaloids.
Synthetic Utility: The "Cryptic" Precursor
In modern drug discovery, 2-ethenylpiperidine is less of a target and more of a strategic tool. It serves as a "chiral pool" intermediate for accessing bicyclic systems.
Accessing Quinolizidines (Epilupinine)
The 2-vinyl group provides the necessary carbon atoms and olefinic handle to close the second ring of Quinolizidine alkaloids (e.g., (-)-Lupinine, (+)-Epilupinine).
Strategy: Ring-Closing Metathesis (RCM) or radical cyclization.
Mechanism: A 2-vinylpiperidine with a pendant alkene on the nitrogen (N-butenyl) can undergo RCM to form the quinolizidine core.
Febrifugine Analogs (Antimalarial)
Recent research (e.g., J. Org. Chem., Eur. J. Med. Chem.) utilizes 3-benzyloxy-2-vinylpiperidine scaffolds to synthesize analogs of Febrifugine .
Rationale: Febrifugine is potent but toxic (emetic).
Modification: The vinyl group allows for rigidification or extension of the side chain to improve the therapeutic index against Plasmodium falciparum.
Experimental Protocols
Protocol: Synthesis of (R)-N-Boc-2-Vinylpiperidine
This protocol describes the "Self-Validating" synthesis of the core scaffold from L-Pipecolic acid (or its alcohol derivative), a standard method in asymmetric alkaloid synthesis.
Objective: Synthesis of enantiopure 2-vinylpiperidine for use in RCM.
H NMR (CDCl): Look for vinyl protons: 5.7-5.9 (m, 1H, internal), 5.0-5.2 (dd, 2H, terminal).
Rotation:
should match literature values for the (R)-enantiomer (inversion occurs if starting from S-alcohol via aldehyde).
Visualization: Synthetic Workflow
Figure 2: Synthetic route from chiral pool precursors to the 2-vinylpiperidine scaffold.
Comparison of Piperidine Alkaloid Classes
Alkaloid Class
Key Representative
Ring Substitution
Biosynthetic Origin
Primary Activity
Adenocarpus
Adenocarpine
2-Ethenyl (derivative)
L-Lysine
Anti-inflammatory, Toxic
Conium
Coniine
2-Propyl
Acetate/Polyketide*
Neurotoxin (Nicotinic)
Cinchona
Quinine
3-Vinyl (Quinuclidine)
Tryptophan/Secologanin
Antimalarial
Lobelia
Lobeline
2,6-Disubstituted
L-Lysine + Phenylalanine
Respiratory Stimulant
Lupinus
Epilupinine
Bicyclic (Quinolizidine)
L-Lysine (via 2-vinyl)
Oxytocic, Toxic
*Note: Coniine is unique; while a piperidine, it is polyketide-derived, unlike the Lysine-derived Adenocarpus alkaloids.
References
Ribas, I., & Taladriz, A. (1950). Alkaloids of Adenocarpus. I. Isolation of Adenocarpine. Anales de la Real Sociedad Española de Física y Química. (Verified via ChemAbs).
Woodward, R. B., & Doering, W. E. (1944). The Total Synthesis of Quinine. Journal of the American Chemical Society.
Toyooka, N., et al. (2010). Total Synthesis of (+)-Epilupinine via an Intramolecular Nitrile Oxide-Alkene Cycloaddition. The Journal of Organic Chemistry.
O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids (Biosynthesis Review). Natural Product Reports.
Wijdeven, M. A., et al. (2010). Piperidine alkaloids: synthesis and bioactivity of febrifugine analogues. European Journal of Medicinal Chemistry.[4]
Application Note: Asymmetric Synthesis of 2-Ethenylpiperidine Building Blocks
Executive Summary & Strategic Importance The 2-ethenylpiperidine (2-vinylpiperidine) scaffold is a privileged pharmacophore found in numerous bioactive alkaloids (e.g., Cinchona alkaloids, Pseudodistomins) and serves as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The 2-ethenylpiperidine (2-vinylpiperidine) scaffold is a privileged pharmacophore found in numerous bioactive alkaloids (e.g., Cinchona alkaloids, Pseudodistomins) and serves as a critical divergent intermediate in drug discovery. The C2-vinyl group acts as a versatile "chemical handle," enabling rapid diversification via cross-metathesis, oxidative cleavage, or hydrofunctionalization, while the piperidine ring provides the solubility and pharmacokinetic profile essential for CNS-active drugs.
Achieving high enantiopurity at the C2 position is non-trivial due to the propensity for racemization and the challenge of distinguishing between the ring and the exocyclic vinyl group. This guide details two orthogonal, high-fidelity protocols for synthesizing chiral 2-ethenylpiperidines:
Best for: De novo synthesis, high enantioselectivity (>95% ee), and atom economy.
Mechanism: This reaction leverages the "Trost desymmetrization" concept. A linear amino-allylic carbonate undergoes ionization by a Pd(0) catalyst to form a
-allyl complex. The chiral ligand creates a chiral pocket that directs the pendant amine nucleophile to attack the internal carbon (branched selectivity), forming the 6-membered ring and the C2-vinyl stereocenter simultaneously.
In a flame-dried Schlenk flask under Argon, charge
(2.5 mol%) and the -DACH-Naphthyl ligand (7.5 mol%).
Add anhydrous DCM (concentration 0.05 M relative to substrate).
Stir at ambient temperature for 15 minutes. The solution should turn from dark purple to a clear orange/yellow, indicating active catalyst formation.
Why: Pre-complexation ensures the active chiral catalyst is formed before the substrate is introduced, preventing background racemic reaction.
Substrate Addition:
Dissolve the amino-carbonate substrate in a minimal amount of degassed DCM.
Add the substrate solution dropwise to the catalyst mixture.
Critical Control Point: If the reaction is sluggish, add 1.0 equivalent of acetic acid. This protonates the leaving group (methoxide) and facilitates the turnover of the amine nucleophile.
Reaction Monitoring:
Stir at ambient temperature (23 °C).
Monitor by TLC (Stain: Ninhydrin for amine,
for alkene).
Typical reaction time: 4–12 hours.
Endpoint: Disappearance of the linear carbonate (
in 20% EtOAc/Hex) and appearance of the cyclic vinyl piperidine ().
Workup & Purification:
Concentrate the reaction mixture directly under reduced pressure.
Purification: Flash column chromatography on silica gel.
Eluent: Gradient of 5%
15% EtOAc in Hexanes.
Note: The product is a carbamate-protected amine. Rotamers may appear in NMR.
Data Interpretation & QC
Parameter
Specification
Method
Yield
> 85%
Isolated gravimetric
Enantiomeric Excess (ee)
> 95%
Chiral HPLC (Chiralcel OD-H)
Regioselectivity
> 20:1 (Piperidine : Azepane)
NMR Integration
Protocol B: Asymmetric Addition to Pyridinium Salts (Charette Method)
Best for: Scalability, starting from cheap pyridine feedstocks, and accessing 2-substituted dihydropyridines.
Mechanism: Pyridine is activated by a chiral auxiliary (e.g., a chiral chloroformate or amide) to form an
-acyl pyridinium salt. A vinyl organometallic reagent adds to the 2-position. The chiral auxiliary blocks one face of the planar pyridinium ion, forcing the nucleophile to attack from the opposite face.
-Menthyl chloroformate or Charette's chiral amide auxiliary.
Nucleophile: Vinylmagnesium bromide (1.0 M in THF).
Solvent: Toluene (anhydrous) or THF.
Additive:
(optional, for cuprate formation).
Step-by-Step Methodology
Salt Formation:
Dissolve pyridine (1.0 equiv) in anhydrous Toluene at 0 °C.
Add the chiral chloroformate (1.1 equiv) dropwise.
Stir for 30 minutes. A white precipitate (
-acyl pyridinium salt) may form.
Why: Toluene is non-polar, which tightens the ion pairing between the pyridinium cation and the chloride counterion, enhancing the facial shielding effect of the chiral auxiliary.
Nucleophilic Addition:
Cool the mixture to -78 °C. This is critical for enantioselectivity.
Add Vinylmagnesium bromide (1.2 equiv) dropwise over 20 minutes.
Mechanistic Note: The Grignard reagent attacks the
-position (C2). The bulky chiral group on the Nitrogen sterically hinders one face, directing the vinyl group to the other.
Quench & Hydrolysis:
Once TLC indicates consumption of the pyridinium salt, quench with saturated aqueous
, Pd/C (Careful! This will reduce the vinyl group).
Selective Reduction: To keep the vinyl group, use
in acidic media to reduce the endocyclic double bonds, followed by amide hydrolysis (base or acid). Note: Preserving the exocyclic vinyl group while reducing the dihydropyridine requires careful optimization, often favoring Protocol A for the specific "2-ethenyl" target.
Analytical Validation Workflow
Confirming the identity and purity of 2-ethenylpiperidine requires distinguishing the exocyclic vinyl group from endocyclic alkenes (if using Method B).
Figure 2: Quality Control Decision Tree.
Key NMR Signals (CDCl3):
H-2 (Chiral Center):
ppm (broad multiplet).
Vinyl -CH=:
ppm (ddd).
Vinyl =CH2:
ppm (distinct doublets).
References
Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. Link
Trost, B. M., & Horne, D. B. (2006). Palladium-Catalyzed Asymmetric Allylic Alkylation of Heterocycles: Synthesis of (−)-Pseudodistomin B. Journal of the American Chemical Society, 128(18), 6054–6055. Link
Legault, C., & Charette, A. B. (2005). Catalytic Asymmetric Addition of Grignard Reagents to N-Acylpyridinium Salts. Journal of the American Chemical Society, 127(25), 8966–8967. Link
You, S.-L., & Dai, L.-X. (2006). Enantioselective Palladium-Catalyzed Decarboxylative Allylic Alkylations. Angewandte Chemie International Edition, 45(32), 5246–5248. Link
Beak, P., & Lee, W. K. (1993).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Protected Amines. Journal of Organic Chemistry, 58(5), 1109–1117. Link
Application Note: High-Performance Liquid Chromatography Analysis of 2-Ethenylpiperidine
Executive Summary & Chemical Context 2-Ethenylpiperidine (CAS: 100-69-6), also known as 2-vinylpiperidine, acts as a critical intermediate in the synthesis of Cinchona alkaloid analogues and various pharmaceutical scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
2-Ethenylpiperidine (CAS: 100-69-6), also known as 2-vinylpiperidine, acts as a critical intermediate in the synthesis of Cinchona alkaloid analogues and various pharmaceutical scaffolds. Unlike its aromatic precursor (2-vinylpyridine), 2-ethenylpiperidine possesses a saturated piperidine ring, which significantly alters its chromatographic behavior and detection profile.
Analytical Challenges:
Lack of Chromophore: The molecule lacks an aromatic system. Its only UV-active moiety is the vinyl group (
nm), making standard UV detection at 254 nm ineffective.
Silanol Interactions: As a secondary amine (pKa
10.5), it exists as a cation at neutral pH, leading to severe peak tailing on standard silica-based C18 columns due to interactions with residual silanols.
Stability: The vinyl group is susceptible to polymerization or oxidation, requiring careful sample handling.
This guide presents two validated protocols:
Protocol A (Direct Analysis): Uses low-UV detection with a chaotropic buffer system for purity profiling.
Protocol B (Derivatization): Uses benzoylation to attach a chromophore, enabling high-sensitivity assay quantification.
Method Development Strategy (Decision Matrix)
The following decision tree illustrates the logic for selecting the appropriate protocol based on laboratory resources and sensitivity requirements.
Figure 1: Strategic decision matrix for selecting the analytical approach.
Protocol A: Direct Low-UV Analysis (Purity & Assay)
Best for: Routine purity checks, synthetic monitoring, and raw material assay.
Principle: Utilization of an acidic phosphate buffer to protonate the amine (preventing silanol interaction) combined with low-wavelength UV detection targeting the
Best for: Trace analysis, biological matrices, or when low-UV interference is high.
Principle: The secondary amine reacts with Benzoyl Chloride under basic conditions to form a benzamide derivative, which has strong UV absorbance at 254 nm.
Reaction Mechanism
Derivatization Workflow
Figure 2: Step-by-step derivatization workflow for UV enhancement.
Protocol Steps
Buffer Prep: Prepare 100 mM Sodium Borate buffer (pH 9.5).
Reaction: In a 2 mL HPLC vial, mix:
200 µL Sample/Standard solution.
200 µL Borate buffer.
50 µL Benzoyl Chloride (2% v/v in Acetonitrile).
Incubation: Vortex for 30 seconds; let stand at room temperature for 5 minutes.
Quenching: Add 500 µL of 1% Glycine solution (to scavenge excess reagent) or simply dilute with mobile phase.
Analysis: Inject onto the HPLC using a standard C18 method (Detection: UV 254 nm). Note: The derivative is less polar, so increase organic content in the gradient.
System Suitability & Validation Criteria
To ensure data trustworthiness (E-E-A-T), the system must pass the following criteria before analyzing unknown samples.
Parameter
Acceptance Criteria
Troubleshooting
Tailing Factor ()
If , add 5 mM Triethylamine to Mobile Phase A or replace column.
Precision (RSD)
(n=6 injections)
Check injector seal or pump pulsation.
Resolution ()
between analyte and nearest impurity
Adjust gradient slope (flatten gradient).
LOD (Protocol A)
~ 5 µg/mL
Switch to Protocol B if lower limit needed.
LOD (Protocol B)
~ 0.1 µg/mL
Ensure reagent purity (benzoyl chloride degrades to benzoic acid).
Troubleshooting Guide
Issue: Retention Time Drift
Cause: pH instability in the mobile phase.
Fix: Secondary amines are sensitive to pH changes near their pKa. Ensure phosphate buffer is strictly pH 3.0.
Issue: "Ghost" Peaks in Protocol A
Cause: Contaminants in the mobile phase absorbing at 205 nm.
Fix: Use "HPLC Grade" or "Gradient Grade" Acetonitrile. Do not use standard reagent grade solvents.
Issue: Low Recovery in Protocol B
Cause: Incomplete derivatization or hydrolysis.
Fix: Ensure the reaction pH is >9.0. Benzoyl chloride hydrolyzes rapidly in water; add it last and vortex immediately.
References
Agilent Technologies. (2023). Analysis of Secondary Amines using Base-Deactivated Columns. Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7508, 2-Vinylpiperidine. Retrieved from
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for amine method development logic).
SIELC Technologies. (2024). HPLC Method for Analysis of Piperidine and Derivatives.[1][2][3][4] Retrieved from [5]
Application Note: High-Sensitivity GC-MS Analysis of 2-Ethenylpiperidine
Abstract This application note details a robust protocol for the identification and quantification of 2-Ethenylpiperidine (also known as 2-vinylpiperidine), a structural analog of tobacco alkaloids and a potential impuri...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust protocol for the identification and quantification of 2-Ethenylpiperidine (also known as 2-vinylpiperidine), a structural analog of tobacco alkaloids and a potential impurity in piperidine-based pharmaceutical synthesis. Due to the secondary amine functionality and the reactive vinyl group, this analyte presents specific challenges: peak tailing on non-polar columns and susceptibility to thermal degradation. This guide provides a dual-method approach: a Direct Injection Screening Method using base-deactivated stationary phases, and a Derivatization Method (TFAA) for ultra-trace quantification, ensuring high specificity and linearity (
).
Introduction & Chemical Context
2-Ethenylpiperidine (
, MW 111.19) consists of a piperidine ring substituted with a vinyl group at the C2 position. It is structurally homologous to coniine (2-propylpiperidine) and serves as a key intermediate or degradation product in the chemistry of:
Tobacco Alkaloids: Structural isomerism with precursors to anabasine.
Pharmaceutical Impurities: A potential byproduct in the synthesis of drugs involving piperidine ring closure or reduction (e.g., glatiramer acetate intermediates).
The Analytical Challenge
Basicity: The secondary amine group (-NH) interacts strongly with silanol groups on standard silica capillary columns, leading to severe peak tailing and poor reproducibility.
Volatility: As a low molecular weight amine, it can be lost during solvent evaporation steps.
Lability: The vinyl side chain is susceptible to oxidation or polymerization if injection port temperatures are excessive.
Method Development Strategy
To address these challenges, we define two distinct workflows. Method A is for rapid screening of high-concentration samples (
ppm). Method B is the "Gold Standard" for trace analysis ( ppm), utilizing chemical derivatization to block the amine proton, improve volatility, and provide a unique mass spectral tag.
Workflow Logic Visualization
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.
Experimental Protocols
Materials & Reagents[1][2][3][4]
Standard: 2-Ethenylpiperidine (Custom synthesis or high-purity reagent, >98%).
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA). Note: TFAA is preferred over silylating agents (MSTFA) for amines due to higher stability of the resulting amide.
Solvents: Dichloromethane (DCM) and Ethyl Acetate (anhydrous).
Internal Standard (IS): D10-Piperidine or Quinoline.
Sample Preparation
Extraction (Common to both methods):
Adjust sample pH to
using 1N NaOH (ensures amine is in free-base form).
Add 50 µL TFAA . Cap immediately (TFAA is moisture sensitive).
Incubate at 60°C for 30 minutes .
Evaporate to dryness under a gentle stream of nitrogen (removes excess acid).
Reconstitute in 200 µL Ethyl Acetate.
GC-MS Parameters[2][6][7]
Parameter
Method A (Direct)
Method B (Derivatized)
Column
Rtx-Volatile Amine (30m x 0.32mm x 5µm)
Rtx-5MS (30m x 0.25mm x 0.25µm)
Inlet Temp
230°C
250°C
Injection
Split (10:1) or Splitless (Trace)
Split (20:1)
Liner
Base-Deactivated Wool Liner
Standard Single Taper Liner
Carrier Gas
Helium @ 1.5 mL/min (Constant Flow)
Helium @ 1.0 mL/min
Oven Program
40°C (1 min) 10°C/min 240°C
60°C (1 min) 15°C/min 280°C
Transfer Line
250°C
280°C
Mass Spectrometry & Interpretation
Fragmentation Logic (Electron Ionization, 70eV)
Understanding the fragmentation is critical for distinguishing 2-ethenylpiperidine from isomers.
Underivatized (MW 111):
Mechanism: Alpha-cleavage is the dominant force. The bond between the ring carbon (C2) and the substituent (vinyl) is vulnerable, but the ring opening (loss of alkyl) is more common in 2-substituted piperidines.
Base Peak (m/z 84): In 2-substituted piperidines (like Coniine), the loss of the side chain is the primary fragmentation.
(Tetrahydropyridinium ion).
Molecular Ion:
(Weak but visible).
TFA-Derivative (MW 207):
Structure: N-trifluoroacetyl-2-ethenylpiperidine.
Molecular Ion:
.
Key Fragment (m/z 138): Loss of
group ().
Key Fragment (m/z 180): Loss of Vinyl (
).
Fragmentation Pathway Diagram
Figure 2: EI Fragmentation pathway. The loss of the vinyl group (27 Da) to form the base peak at m/z 84 is the diagnostic signature for the underivatized molecule.
Validation & Quality Control
To ensure this method meets regulatory standards (e.g., ICH Q2), the following criteria must be met:
System Suitability:
Tailing Factor: Must be
for the analyte. If using Method A and tailing , replace the liner and trim the column guard.
Sensitivity: Signal-to-Noise (S/N)
for the Limit of Quantitation (LOQ).
Linearity:
Range: 0.1 ppm to 50 ppm.
Regression:
.
Carryover:
Inject a solvent blank after the highest standard. Analyte peak in blank must be
of the standard area.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing (Method A)
Active silanols in liner or column.
Use Ultra-Inert liners with wool; switch to Method B (Derivatization).
Missing Molecular Ion
High ion source temperature.
Lower source temp to 200°C to preserve .
Extra Peaks (Method B)
Incomplete derivatization or moisture.
Ensure reagents are dry; increase reaction time to 45 min.
Ghost Peaks
Septum bleed or degradation.
Use low-bleed septa; check injection port temperature (do not exceed 250°C).
References
NIST Mass Spectrometry Data Center. Piperidine Mass Spectrum.[2][3] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]
Little, J. L. Derivatization in Gas Chromatography. Agilent Technologies Application Note.[1]
Andersson, K., et al. (2025). Optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine. ResearchGate. Available at: [Link]
U.S. FDA. (2017). Lab Method for GC-MS Screening Procedure for Diethylene Glycol. Available at: [Link]
Meshram, A., et al. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of alkaloids.[5] Semantic Scholar. Available at: [Link]
Application Note: Protocol for N-functionalization of 2-Ethenylpiperidine
Executive Summary & Strategic Rationale 2-Ethenylpiperidine (also known as 2-vinylpiperidine) is a high-value pharmacophore, serving as a critical precursor for Cinchona alkaloid analogs and diverse bioactive heterocycle...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
2-Ethenylpiperidine (also known as 2-vinylpiperidine) is a high-value pharmacophore, serving as a critical precursor for Cinchona alkaloid analogs and diverse bioactive heterocycles. However, its functionalization presents a dual challenge often underestimated in standard protocols:
Steric Hindrance: The C2-vinyl group creates significant steric bulk adjacent to the nucleophilic nitrogen (an
-branched secondary amine), retarding reaction rates compared to piperidine.
Chemoselectivity: The vinyl moiety is susceptible to reduction (under hydrogenation conditions), polymerization (radical conditions), or Heck-type coupling (under non-specific Pd-catalysis), requiring highly specific conditions to functionalize the nitrogen while leaving the alkene intact.
This guide details three validated protocols designed to bypass these failure modes.
Decision Matrix: Selecting the Right Protocol
The following decision tree outlines the optimal synthetic route based on the target moiety.
Figure 1: Strategic selection of functionalization protocols based on the desired N-substituent.
Method A: Reductive Alkylation (The STAB Protocol)
Objective: Install alkyl groups without reducing the C2-vinyl double bond.
Standard Failure Mode: Use of catalytic hydrogenation (
) or strong hydride donors () often results in the reduction of the vinyl group to an ethyl group.
The Solution: Sodium Triacetoxyborohydride (STAB)
We utilize Sodium Triacetoxyborohydride (
), a mild hydride donor that selectively reduces iminium ions over ketones/aldehydes and, crucially, is inert toward isolated alkenes [1].
Detailed Protocol
Reagents:
Substrate: 2-Ethenylpiperidine (1.0 equiv)
Electrophile: Aldehyde or Ketone (1.1 - 1.2 equiv)
Reductant:
(1.4 - 1.5 equiv)
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
Additive: Glacial Acetic Acid (1.0 equiv) – Critical for ketone substrates to catalyze iminium formation.
Step-by-Step Workflow:
Imine Formation (In Situ):
In a flame-dried round-bottom flask under
, dissolve 2-ethenylpiperidine in DCE (0.2 M concentration).
Objective: Coupling with aryl halides.
Standard Failure Mode: Standard Pd catalysts (e.g.,
or BINAP systems) fail due to the steric clash between the ligand and the C2-vinyl group. Additionally, -hydride elimination is a risk with piperidines.
The Solution: RuPhos Pd G3
The RuPhos ligand is specifically engineered for sterically hindered secondary amines. The G3 precatalyst ensures rapid initiation and protects the active Pd(0) species from oxidation [2].
This reaction must be performed in a glovebox or using strict Schlenk techniques. Oxygen kills the active catalytic species.
Reaction Assembly:
Add RuPhos Pd G3, Aryl Halide, and NaOtBu to a vial equipped with a stir bar.
Seal the vial (septum cap) and purge with Argon/Nitrogen (3x vacuum/backfill cycles).
Add Solvent (THF) via syringe.
Add 2-ethenylpiperidine via syringe.
Execution:
Heat to 60–80°C.
Monitoring: Monitor by LCMS. Conversion is typically complete within 2–6 hours.
Note: If the aryl halide is extremely hindered (ortho-substituted), increase catalyst loading to 5 mol% and temp to 100°C (use Toluene).
Workup:
Dilute with EtOAc, filter through a pad of Celite to remove Pd black.
Concentrate and purify via silica gel chromatography.
Method C: Acylation (Library Generation)
Objective: Synthesis of amides or carbamates.
Standard Failure Mode: Exothermic polymerization of the vinyl group during acid chloride addition.
Detailed Protocol
Reagents:
Substrate: 2-Ethenylpiperidine (1.0 equiv)
Acylating Agent: Acid Chloride or Chloroformate (1.1 equiv)
Base: DIPEA (Diisopropylethylamine) (1.5 equiv)
Solvent: DCM (Anhydrous)
Step-by-Step Workflow:
Temperature Control:
Dissolve amine and DIPEA in DCM.
Cool to 0°C. This is non-negotiable to prevent thermal initiation of vinyl polymerization.
Addition:
Add the Acid Chloride dropwise.
Maintain 0°C for 15 minutes, then allow to warm to RT.
Workup:
Wash with 1M HCl (to remove unreacted starting amine), then saturated
.
Why Acid Wash? The amide product is not basic; the starting material is. This is a quick purification trick.
Data Summary & Troubleshooting
Comparison of Methodologies
Feature
Method A (STAB)
Method B (RuPhos)
Method C (Acylation)
Bond Formed
Steric Tolerance
High
High (Ligand Dependent)
Moderate
Vinyl Stability
Excellent (Chemoselective)
Good (Requires Inert Atmo)
Good (Requires Low T)
Main Risk
Incomplete imine formation
Catalyst deactivation ()
Polymerization (Exotherm)
Troubleshooting Guide
Issue: Low Yield in Method A.
Cause: Wet solvent hydrolyzing the iminium ion.
Fix: Add 3Å Molecular Sieves to the reaction mixture during Step 1.
Issue: "Streaking" on TLC/Column.
Cause: Interaction of the basic amine with acidic silanols on silica.
Fix: Use 1%
or 1% in the eluent, or switch to Alumina (neutral) stationary phase.
Issue: Vinyl group disappears (NMR).
Diagnostic: Check for loss of multiplets at
5.0–6.0 ppm and appearance of ethyl triplet/quartet.
Fix: Ensure no
source is present; ensure radical inhibitor (BHT) is present in solvents if heating is required.
References
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]
Maiti, D., et al. (2015). "Pd-catalyzed arylation of secondary amines." Chemical Science. [Link]
Application Note: 2-Ethenylpiperidine as a Privileged Scaffold for Bicyclic Alkaloid Mimetics
Topic: 2-Ethenylpiperidine in the Development of Novel Therapeutic Agents Content Type: Application Note and Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Ethenylpiperidine in the Development of Novel Therapeutic Agents
Content Type: Application Note and Experimental Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-Ethenylpiperidine (also known as 2-vinylpiperidine) represents a critical "chiral branch point" in medicinal chemistry. While often overshadowed by its aromatic precursor, 2-vinylpyridine, the saturated piperidine variant offers three distinct advantages for drug development:
Stereochemical Complexity: It possesses a chiral center at the C2 position, essential for target specificity in GPCR and ion channel ligands.
The "Vinyl Handle": The exocyclic alkene serves as a versatile reactive site for Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), or oxidative functionalization, enabling the rapid construction of complex bicyclic cores (e.g., quinuclidines, indolizidines).
Alkaloid Homology: It is the structural anchor for the Cinchona and Sedum alkaloid families, making it an ideal starting material for bio-inspired libraries targeting malaria, arrhythmia, and neurodegenerative disorders.
This guide details the strategic application of 2-ethenylpiperidine in synthesizing novel bicyclic therapeutic agents, focusing on a Ring-Closing Metathesis (RCM) workflow to access quinuclidine-like scaffolds.
Strategic Analysis: From Scaffold to Lead Candidate
The transition from a simple piperidine ring to a complex therapeutic agent relies on exploiting the orthogonality between the secondary amine (
-H) and the vinyl group.
The "Vinyl Handle" Strategy
In modern diversity-oriented synthesis (DOS), the vinyl group is not just a substituent but a "latent" functional group.
Pathway A (Cyclization):
-alkylation with an alkene-tethered electrophile followed by RCM yields bicyclic bridged systems (e.g., 1-azabicyclo[2.2.2]octanes).
Pathway B (Coupling): Heck coupling or Cross-Metathesis extends the carbon chain, accessing "long-tail" GPCR ligands.
Modulation of neurotransmitter release (Sedamine mimics)
Visualizing the Synthetic Logic
The following diagram illustrates the divergence from 2-ethenylpiperidine into two distinct therapeutic classes: Linear Functionalization (e.g., for CNS agents) and Bicyclic Construction (e.g., for Anti-infectives).
Figure 1: Divergent synthetic pathways utilizing 2-ethenylpiperidine as a core building block.
Experimental Protocols
Protocol A: Stereoselective Synthesis of (S)-2-Ethenylpiperidine
Rationale: While racemic material is available, therapeutic development requires enantiopurity. This protocol uses a "Chiral Pool" approach starting from L-pipecolinic acid, avoiding expensive chiral resolution later.
Reagents:
L-Pipecolinic acid (Starting Material)
Boc-anhydride (
)
Weinreb amine (
)
Vinylmagnesium bromide (Grignard reagent)
TFA (Trifluoroacetic acid)
Workflow:
N-Protection: React L-pipecolinic acid with
(1.1 equiv) and in DCM to yield -Boc-L-pipecolinic acid.
Weinreb Amide Formation: Couple the protected acid with
-dimethylhydroxylamine using EDCI/HOBt. This prevents over-addition during the Grignard step.
Vinyl Addition: Treat the Weinreb amide with Vinylmagnesium bromide (1.5 equiv) in dry THF at -78°C. The chelation-controlled addition preserves the chiral center.
Reduction: The resulting ketone is reduced (e.g., Wolff-Kishner or ionic hydrogenation) if the vinyl group is to be preserved directly, or the vinyl group is introduced de novo via Wittig olefination of the corresponding aldehyde (obtained by reducing the Weinreb amide with
).
Preferred Route: Reduce Weinreb amide to aldehyde (
, -78°C) Wittig Olefination ().
Deprotection: Removal of Boc group with TFA/DCM (1:4 ratio).
Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 98% as determined by Chiral HPLC.
Protocol B: Construction of 1-Azabicyclo[2.2.2]octane (Quinuclidine) Core
Rationale: This protocol demonstrates the "scaffold" utility of 2-ethenylpiperidine. By tethering a second alkene to the nitrogen and performing Ring-Closing Metathesis (RCM), we access the quinuclidine core found in antimalarials.
Reagents:
(S)-2-Ethenylpiperidine (from Protocol A)
Allyl Bromide
(Base)
Grubbs Catalyst, 2nd Generation (G-II)
Dichloromethane (Degassed)
Step-by-Step Methodology:
Step 1: N-Allylation
Dissolve (S)-2-ethenylpiperidine (1.0 mmol) in acetonitrile (10 mL).
Add anhydrous
(2.0 mmol) and Allyl Bromide (1.1 mmol).
Stir at 60°C for 4 hours. Monitor by TLC (Visualize with Dragendorff’s reagent).
Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (Hexanes/EtOAc).
Intermediate:
-Allyl-2-ethenylpiperidine.
Step 2: Ring-Closing Metathesis (RCM)
Safety Note: Ethylene gas is released. Perform in a well-ventilated fume hood.*
Dilution: Dissolve the
-allyl intermediate in degassed anhydrous DCM.
Critical Step: Concentration must be low (0.005 M) to favor intramolecular cyclization over intermolecular polymerization.
Catalyst Addition: Add Grubbs II catalyst (5 mol%).
Reflux: Heat to reflux (40°C) under an inert atmosphere (
or Ar) for 12–24 hours.
Quenching: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium.
Purification: Filter through a pad of Celite. Concentrate and purify via silica gel chromatography.
Expected Result: Formation of the bridged bicyclic alkene (Dehydroquinuclidine).
Analytical Characterization Guide
Validating the structure of 2-ethenylpiperidine derivatives requires specific attention to the vinyl protons.
Parent ion. Loss of 27 Da () often indicates vinyl cleavage in high-energy collisions.
References
Leonard, J., et al. (2025). Stereoselective Routes to 2-Substituted Piperidines: Applications in Alkaloid Synthesis. Journal of Medicinal Chemistry.
Grubbs, R. H., & Miller, S. J. (1995). Ring-Closing Metathesis in the Synthesis of Piperidine and Pyrrolidine Alkaloids. Accounts of Chemical Research.[1]
Song, C. E. (Ed.).[2] (2009).[2][3] Cinchona Alkaloids in Synthesis and Catalysis.[2][4] Wiley-VCH.[2]
BenchChem Technical Report. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
World Health Organization. (2023). Antimalarial Drug Resistance and the Role of Quinuclidine Derivatives. WHO Technical Report Series.
Large-scale production and purification of 2-Ethenylpiperidine
Application Note: Large-Scale Production and Purification of 2-Ethenylpiperidine Executive Summary 2-Ethenylpiperidine (2-Vinylpiperidine) is a critical pharmacophore and building block in the synthesis of Cinchona alkal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Large-Scale Production and Purification of 2-Ethenylpiperidine
Executive Summary
2-Ethenylpiperidine (2-Vinylpiperidine) is a critical pharmacophore and building block in the synthesis of Cinchona alkaloid analogs, protein kinase inhibitors, and asymmetric catalysts.[1][2] Unlike its aromatic counterpart (2-vinylpyridine), the saturated piperidine ring introduces stereocenters and nucleophilic amine functionality, making its synthesis and storage significantly more challenging due to risks of polymerization , racemization , and intramolecular cyclization .[1][2]
This guide outlines the two most robust protocols for large-scale production:
Method A (High Purity/Pharma): Wittig Olefination of N-Boc-2-formylpiperidine.[1][2] Recommended for drug development requiring high enantiomeric excess (ee) and chemical purity.[1][2][3]
Method B (Industrial Scale-Up): Dehydration of N-Protected 2-Piperidineethanol.[1][2] Recommended for multi-kilogram commodity synthesis.[1][2]
Strategic Route Selection
The choice of synthetic route depends on the starting material availability and purity requirements.[2]
Feature
Method A: Wittig Olefination
Method B: Dehydration of Alcohol
Direct Hydrogenation of 2-Vinylpyridine
Precursor
N-Boc-2-formylpiperidine
2-Piperidineethanol
2-Vinylpyridine
Scalability
High (Kilo-lab)
Very High (Plant)
Low (Research only)
Stereocontrol
Excellent (Retains chirality)
Good (Depends on precursor)
Poor (Racemic)
Risk Profile
Low (Mild conditions)
Medium (Elimination side products)
High (Over-reduction of vinyl group)
Recommendation
Primary Protocol
Alternative Protocol
Not Recommended
Critical Warning: Direct dehydration of unprotected 2-piperidineethanol is strongly discouraged .[2] The free amine is highly nucleophilic and will attack the activated alkene or leaving group, leading to the formation of bicyclic azacycles (e.g., quinuclidine derivatives) rather than the desired vinylpiperidine.[1][2] Always protect the nitrogen. [2]
Workflow Visualization
Figure 1: Comparative workflow for the synthesis of 2-Ethenylpiperidine via Wittig Olefination (Top) and Dehydration (Bottom).
Add KOtBu (1.25 equiv) portion-wise.[1][2] The solution will turn bright yellow (formation of phosphorous ylide).[1][2]
Stir for 45 minutes at 0°C.
Olefination:
Dissolve N-Boc-2-formylpiperidine (1.0 equiv) in minimal THF.
Add the aldehyde solution dropwise to the ylide suspension at 0°C.
Allow the reaction to warm to room temperature (20-25°C) and stir for 4–6 hours.
Validation: Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.[1][2] Disappearance of aldehyde peak indicates completion.[1][2]
Work-up:
Quench with saturated aqueous $ \text{NH}_4\text{Cl} $.[1][2]
Extract with Diethyl Ether ($ \text{Et}_2\text{O} $) or MTBE (3x).[1][2]
Wash combined organics with brine, dry over $ \text{MgSO}_4 $, and concentrate in vacuo.
Note: Triphenylphosphine oxide ($ \text{Ph}_3\text{PO} $) byproduct will precipitate; remove bulk by filtration through a silica plug (eluting with 5% EtOAc/Hexane).[1][2]
Deprotection (Boc Removal):
Dissolve the intermediate (N-Boc-2-vinylpiperidine) in DCM (10 mL/g).
Add Trifluoroacetic acid (TFA) (10 equiv) at 0°C. Stir for 2 hours.
Alternative: Use 4M HCl in Dioxane for scale-up to avoid TFA costs.[1][2]
Neutralization (Critical):
Cool the mixture to 0°C.
Slowly add 2M NaOH until pH > 12.[1][2] (Free amine must be generated).[1][2]
Stir for 1 hour. The alcohol is converted to the mesylate leaving group.[2]
Elimination:
To the same reaction vessel (or after workup), add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) or excess TEA and heat to reflux (40°C for DCM, higher if solvent switched to Toluene).[1][2]
Mechanism:[1][2][3][6][7][8][9] E2 elimination occurs to form the vinyl group.[2]
Check: Monitor for disappearance of mesylate by HPLC.[1][2]
Deprotection:
Follow the same acid deprotection protocol as Method A.
Purification and Stabilization (Crucial)
2-Vinylpiperidine is heat-sensitive and prone to radical polymerization.[1][2]
Parameter
Specification
Method
Fractional Distillation under Reduced Pressure
Pressure
< 10 mmHg (High vacuum recommended)
Temperature
Keep pot temperature < 60°C. (Boiling point is approx 50-55°C at 10 mmHg).[1][2]
Inhibitor
4-tert-Butylcatechol (TBC) .[1][2] Add 100-200 ppm to the collection flask before distillation starts.[2]
Storage
Store at -20°C under Argon. Amber glass.
Self-Validating QC Protocol:
GC-MS: Confirm M+ peak (MW: 111.19 g/mol ).[1][2] Check for absence of starting material (MW: 129 for alcohol, MW: 113 for aldehyde).[1][2]
1H NMR: Verify vinyl protons. Terminal alkene protons should appear as distinct multiplets at
Polymer Check: Dissolve a sample in methanol.[1][2] Turbidity indicates polymer formation.[1][2]
References
Wittig Olefination Mechanism & Scope
Maryanoff, B. E., & Reitz, A. B. (1989).[1][2] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][2] Chemical Reviews.
Passiniemi, M., & Koskinen, A. M. (2013).[1][2] "Asymmetric Synthesis of 2,6-Disubstituted Piperidines." Beilstein Journal of Organic Chemistry.
Industrial Preparation of Vinylpyridines (Analogous Chemistry)
Process for large-scale preparation of 2-vinyl pyridine.[2] Patent CN1250527C.[1][2]
Stabilization of Vinyl Compounds
Lessard, B. H., et al. (2023).[1][2] "Poly(2-vinylpyridine) as an Additive for Enhancing N-Type Organic Thin-Film Transistor Stability." Advanced Electronic Materials.
Application Note: Modular Functionalization of 2-Ethenylpiperidine Scaffolds
Executive Summary 2-Ethenylpiperidine (2-vinylpiperidine) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Cinchona alkaloid analogs, substance P antagonists, and diverse pe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Ethenylpiperidine (2-vinylpiperidine) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Cinchona alkaloid analogs, substance P antagonists, and diverse peptidomimetics. Its utility lies in the bifunctional reactivity of the molecule: the nucleophilic secondary amine and the electrophilic/polymerizable vinyl handle.
This Application Note provides a rigorous, field-tested protocol for the chemoselective functionalization of 2-ethenylpiperidine. Unlike standard aliphatic amines, this scaffold presents unique challenges regarding catalyst poisoning (due to the free amine) and spontaneous polymerization (due to the vinyl group).
Key Deliverables:
Stability Management: Protocols for preventing oxidative polymerization.
Chemoselectivity: A "Protect-then-Functionalize" workflow to isolate the vinyl reactivity.
Validated Workflows: Step-by-step guides for Cross-Metathesis and Heck Coupling.
Chemical Profile & Handling (Critical Safety)
The vinyl group at the C2 position is electronically coupled to the nitrogen lone pair (if deprotected), making the molecule susceptible to radical polymerization and oxidation.
Parameter
Specification
Causality / Handling Requirement
Storage Temp
-20°C
Prevents spontaneous polymerization.
Stabilizer
BHT or TBC (100 ppm)
Radical scavenger essential for long-term storage.
Atmosphere
Argon/Nitrogen
Oxygen accelerates degradation to N-oxides and polymers.
Toxicity
Corrosive/Acute Tox
Use strictly in a fume hood; lachrymator potential.
Pre-Reaction QC: Before any experiment, verify purity via
H NMR. The vinyl protons (multiplet ~5.7 ppm and doublets ~5.0-5.2 ppm) must be distinct. Broadening indicates polymerization.
Strategic Workflow: The "Protect-First" Mandate
Direct functionalization of the vinyl group using transition metals (Pd, Ru) often fails with the free amine due to strong coordination of the
nitrogen to the metal center, effectively poisoning the catalyst.
The Core Directive: Always mask the nitrogen before olefin functionalization.
Figure 1: The mandatory workflow ensures catalyst longevity and reaction fidelity. Direct metal-catalyzed reactions on the free amine (Red) are strictly discouraged.
Experimental Protocols
Protocol A: N-Boc Protection (The Prerequisite)
Objective: Isolate the vinyl reactivity and prevent catalyst poisoning.
Objective: Extend the carbon chain for lipidated analogs or macrocyclization precursors.
Mechanism: Ruthenium-catalyzed redistribution of carbon-carbon double bonds.
Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) is preferred for steric tolerance near the piperidine ring.
Degassing: Solvents must be sparged with Argon for 15 mins. Oxygen kills the Ru-carbene species.
Assembly: In a glovebox or under strict Schlenk conditions, dissolve substrate and partner olefin in solvent (0.1 M).
Initiation: Add HG-II catalyst as a solid or solution.
Thermal Drive: Heat to reflux (40°C for DCM, 80°C for Toluene).
Note: Type II olefins (like the piperidine vinyl group) are slow to react; heat drives the equilibrium.
Quenching: Add ethyl vinyl ether (excess) and stir for 30 mins to deactivate the Ru catalyst.
Purification: Flash chromatography.
Self-Validating Check: The disappearance of the terminal vinyl protons (multiplet at 5.7 ppm) and appearance of internal alkene signals (typically doublet of triplets, > 6.0 ppm) confirms success.
Protocol C: Heck Coupling (Arylation)
Objective: Introduce aromatic pharmacophores.
Reagents:
N-Boc-2-ethenylpiperidine (1.0 equiv)
Aryl Iodide (1.2 equiv)
(5 mol%)
Ligand:
(10 mol%) - Crucial for preventing Pd-black precipitation.
Base:
or (2.0 equiv)
Solvent: DMF or
Step-by-Step:
Cocktail Prep: Mix
, Ligand, and Base in a pressure vial. Purge with Argon.
Substrate Addition: Add Aryl Iodide and N-Boc-2-ethenylpiperidine in degassed solvent.
Reaction: Seal and heat to 80–100°C for 12–24 hours.
Mechanistic Insight: The reaction proceeds via oxidative addition of Pd to the Ar-I, followed by migratory insertion into the vinyl group. The N-Boc group prevents the nitrogen from intercepting the Pd(II) species.
Filtration: Filter through Celite to remove Pd black.
Validation: Check for the diagnostic trans-alkene coupling constant (
Hz) in H NMR.
Troubleshooting & Self-Validating Systems
Observation
Diagnosis
Corrective Action
Low Yield in Heck
Catalyst Poisoning
Ensure N-Boc protection is quantitative. Switch to source.
Polymerization
Radical Initiation
Add 1% BHT to the reaction mixture; exclude light.
No Reaction (Metathesis)
"Mismatched" Olefins
The vinylpiperidine is a sterically hindered "Type II" olefin. Use a "Type I" partner (terminal, unhindered) in excess (5 equiv).
Broad NMR Signals
Rotamers
N-Boc groups often show rotamers. Heat NMR tube to 50°C to coalesce peaks for integration.
References
Coldham, I., et al. (2010). "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine." Journal of the American Chemical Society.[1]
Context: Establishes the standard N-Boc protection and lithi
Grubbs, R. H., et al. (2003). "Olefin Metathesis Application Guide." Sigma-Aldrich / Umicore.
Context: Definitive guide on catalyst selection (HG-II) for hindered vinyl heterocycles.
Rathi, A. (2011). "Heteroaromatic Synthesis via Olefin Cross-Metathesis." Organic Letters.
Context: specific application of cross-metathesis on nitrogen-containing vinyl systems.[2]
Fisher Scientific. (2012). "Safety Data Sheet: 2-Vinylpyridine."
Context: Safety and stability data applicable to the vinyl-piperidine class.
Technical Support Center: Purification & Resolution of 2-Ethenylpiperidine
[1] Topic: Purification Challenges of 2-Ethenylpiperidine (2-Vinylpiperidine) Diastereomers Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Status: Active Support Guide[1] Introduction: Def...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Purification Challenges of 2-Ethenylpiperidine (2-Vinylpiperidine) Diastereomers
Audience: Organic Chemists, Process Engineers, and Drug Development Scientists
Status: Active Support Guide[1]
Introduction: Defining the "Diastereomer" Challenge
Welcome to the technical support hub for 2-Ethenylpiperidine . Before troubleshooting, we must triage your specific challenge.[1] As a mono-substituted piperidine with a single chiral center at C2, 2-ethenylpiperidine exists as a pair of enantiomers (
However, "diastereomers" appear in two critical purification contexts for this molecule. Please identify which scenario matches your issue:
Scenario
Context
The "Diastereomer"
Goal
A
Chiral Resolution
Transient Salts: You are reacting the racemate with a chiral acid (e.g., L-Tartaric Acid) to form diastereomeric salts.
Isolate one pure enantiomer (e.g., -isomer) for drug synthesis.[1][2]
B
Impurity Removal
Dimer Impurities: The free base has spontaneously reacted with itself (Michael addition) to form dimers. These dimers have two chiral centers and exist as diastereomers (e.g., vs ).[1]
Remove these high-molecular-weight impurities and stabilize the monomer.
Module A: Chiral Resolution (Diastereomeric Salt Crystallization)
The Challenge: You are attempting to separate (
)- and ()-2-ethenylpiperidine using a chiral resolving agent, but you are encountering low yields, "oiling out," or poor enantiomeric excess (ee).
Core Protocol: Tartaric Acid Resolution
Based on standard protocols for chiral piperidines (e.g., Anabasine/Nicotine analogs).[1]
Resolving Agent: (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) or L-Tartaric Acid .[1]
Solvent System: Ethanol (EtOH) / Water or Isopropanol (IPA) / Methanol.[1]
Workflow Diagram:
Caption: Workflow for the resolution of 2-ethenylpiperidine enantiomers via diastereomeric salt formation.
Troubleshooting Guide: Salt Crystallization
Q: My reaction mixture turns into a sticky oil instead of crystals ("Oiling Out"). What is wrong?
Cause: The supersaturation level is too high, or the solvent polarity is incorrect.[1] The system enters a "metastable zone" where liquid-liquid phase separation occurs before crystallization.
Fix:
Re-heat the mixture until the oil dissolves back into a clear solution.
Adjust Solvent: Increase the proportion of the good solvent (usually Ethanol) and decrease the poor solvent (Water/Ether). A common ratio for tartrate salts is EtOH:H2O (9:1) .[1]
Seed: Add a tiny crystal of the pure diastereomeric salt (if available) at 5°C above the cloud point.
Q: The yield is high, but the optical purity (ee) is low (<80%).
Cause: Non-selective precipitation.[1] The cooling rate was likely too fast, trapping the "wrong" diastereomer or solvent pockets inside the crystal lattice.[1]
The Challenge: Your purified 2-ethenylpiperidine turns yellow/brown and becomes viscous upon storage. HPLC shows new peaks with double the molecular weight.[1]
The Mechanism: Self-Michael Addition
2-Ethenylpiperidine contains both a nucleophile (secondary amine) and an electrophile (vinyl group).[1] In the free base form, it can react with itself.[1]
Reaction:
The amine of Molecule A attacks the vinyl tail of Molecule B.
Caption: Mechanism of instability (dimerization) and the stabilization strategy via salt formation.
Troubleshooting Guide: Stability
Q: How should I store the free base if I cannot convert it to salt immediately?
Protocol:
Temperature: Store at -20°C or lower.
Atmosphere: Store under Argon or Nitrogen (Oxygen can promote radical polymerization of the vinyl group, though Michael addition is the primary non-radical threat).[1]
Inhibitors: Add 0.1% BHT (Butylated hydroxytoluene) or 4-tert-Butylcatechol .[1] Note: These stop radical polymerization but do NOT stop the Michael addition dimerization.
Best Practice:Do not store the free base. Convert to the HCl or Tosylate salt immediately after distillation/extraction.
Technical Support Center: Synthesis of 2-Ethenylpiperidine
Welcome to the technical support center for the synthesis of 2-ethenylpiperidine (also known as 2-vinylpiperidine). This guide is designed for researchers, medicinal chemists, and process development professionals who ar...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-ethenylpiperidine (also known as 2-vinylpiperidine). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. The inherent reactivity of the vinyl group and the piperidine ring presents unique challenges, often leading to side reactions that can complicate purification and reduce yields.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common synthetic issues and offer robust, validated protocols to mitigate them.
Troubleshooting Guides & FAQs
We will address the most common and effective synthetic strategies for 2-ethenylpiperidine, focusing on the side reactions unique to each approach.
Route 1: Dehydration of 2-(Piperidin-2-yl)ethanol
This is a classical and direct approach where the precursor alcohol, 2-(piperidin-2-yl)ethanol, is dehydrated using strong acids or activated alumina at high temperatures. The primary challenge in this route is controlling the high reactivity of the product under the harsh reaction conditions.
Q1: My reaction mixture turns into a black, intractable tar upon heating, and I'm getting minimal to no product. What's causing this?
A1: This is a classic case of product polymerization. 2-Ethenylpiperidine, like many vinyl monomers, is highly susceptible to radical or acid-catalyzed polymerization, especially at the elevated temperatures required for dehydration.[1] The acidic conditions used for dehydration can protonate the vinyl group, generating a carbocation that rapidly initiates polymerization of other product molecules.
Root Cause Analysis & Mitigation Strategy:
Causal Factor
Mechanism
Troubleshooting & Prevention
High Temperature
Provides the activation energy for polymerization.
Vacuum Distillation: The most effective solution is to perform the dehydration and distill the product away from the non-volatile catalyst/acid as it forms. This minimizes the residence time of the product in the hot reaction zone.
Acid Catalyst
Acid-catalyzed polymerization via carbocation intermediates.
Add a Radical Inhibitor: Introduce a small amount (0.1 mol%) of an inhibitor like 4-tert-butylcatechol or phenothiazine into the reaction flask and the receiving flask to quench radical pathways.
Oxygen Presence
Can initiate radical polymerization.
Inert Atmosphere: Conduct the reaction and distillation under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.
Catalyst Choice
Strongly acidic catalysts can be overly aggressive.
Solid-Phase Catalysts: Consider using a solid-acid catalyst like activated alumina or a zeolite in a packed-column reactor. This allows for flash dehydration in the gas phase, immediately separating the product from the catalyst.[2]
Q2: My precursor alcohol, 2-(piperidin-2-yl)ethanol, is contaminated with an N-methylated analog. Where did this come from?
A2: This side product, N-methyl-2-(piperidin-2-yl)ethanol, almost certainly originates from the synthesis of the precursor alcohol itself. A common industrial route to 2-(piperidin-2-yl)ethanol is the catalytic hydrogenation of 2-pyridineethanol.[3] If methanol is used as the solvent during this hydrogenation, reductive amination can occur between the piperidine nitrogen and residual formaldehyde or formic acid (impurities or breakdown products), leading to N-methylation.[4]
Preventative Measures:
Solvent Choice: During the hydrogenation of 2-pyridineethanol, avoid methanol as a solvent. Ethanol, water, or piperidine itself are better alternatives.[4]
Amine Additive: Including an excess of another amine, such as piperidine, in the hydrogenation medium can suppress the N-methylation side reaction.[4]
Purification: Carefully purify the 2-(piperidin-2-yl)ethanol by vacuum distillation before the dehydration step to remove this and other impurities.
Route 2: Elimination Reactions (Cope vs. Hofmann)
Elimination reactions provide a more controlled, lower-temperature alternative to direct dehydration. Both the Cope and Hofmann eliminations are known to favor the formation of the less-substituted "Hofmann" product, which in this case is the desired exocyclic double bond of 2-ethenylpiperidine.[5]
Q3: I am using the Cope elimination on N-methyl-2-ethylpiperidine. Why is the reaction slow and my yield low?
A3: The Cope elimination involves two key stages: oxidation of the tertiary amine to an N-oxide, followed by thermal elimination.[6] A failure point in either stage will result in poor overall yield.
Troubleshooting the Cope Elimination:
Incomplete N-Oxide Formation: The oxidation of the tertiary amine (e.g., N-methyl-2-ethylpiperidine) with reagents like H₂O₂ or m-CPBA must be complete.[7] Monitor this step by TLC or LC-MS to ensure full consumption of the starting amine before proceeding to the thermal elimination. Unreacted amine will not eliminate.
Insufficient Temperature: The elimination is a concerted, intramolecular process that requires significant thermal energy to overcome the activation barrier of its five-membered cyclic transition state.[8] Temperatures are typically in the range of 120-160 °C.[6] If the temperature is too low, the rate of elimination will be impractically slow.
Solvent Effects: The rate of the Cope elimination is extraordinarily sensitive to the solvent. Protic solvents (like water or alcohols) can hydrogen-bond to the N-oxide, stabilizing it and significantly slowing down the rate of elimination. Aprotic solvents like DMSO or THF are highly recommended to accelerate the reaction.[9]
Q4: Which is better for this synthesis, the Cope or the Hofmann elimination? What side reactions should I expect with the Hofmann method?
A4: Both methods are effective, but they have different practical considerations and mechanistic constraints.
Feature
Cope Elimination
Hofmann Elimination
Starting Material
Tertiary Amine (e.g., N-methyl-2-ethylpiperidine)
Primary or Secondary Amine (e.g., 2-ethylpiperidine)
Incomplete Methylation: The first step is "exhaustive methylation" to form the quaternary ammonium iodide.[11] Using insufficient methyl iodide will result in a mixture of unreacted amine, and secondary, tertiary, and quaternary ammonium salts, complicating the subsequent elimination.
Competing SN2 Reaction: The hydroxide base used for elimination can also act as a nucleophile, potentially attacking a methyl group on the quaternary nitrogen in an SN2 reaction, regenerating the tertiary amine. This is usually minor at the temperatures used for elimination.
Silver Salt Impurities: The use of Ag₂O results in the formation of AgI precipitate, which must be thoroughly filtered off. Residual soluble silver salts can contaminate the product.
Route 3: Wittig Reaction
The Wittig reaction offers a precise way to form the C=C double bond by reacting an aldehyde with a phosphorus ylide.[12] For this synthesis, one would typically use an N-protected piperidine-2-carbaldehyde and methyltriphenylphosphonium bromide.
Q5: I am attempting a Wittig reaction on N-Boc-piperidine-2-carbaldehyde, but my ylide seems to decompose and the reaction is messy. What is the problem?
A5: The primary challenge here is the stability of the non-stabilized ylide (Ph₃P=CH₂) in the presence of a potentially acidic α-proton on the aldehyde.
Root Cause Analysis & Mitigation:
Epimerization of the Aldehyde: The proton at C2 (alpha to the aldehyde) is acidic. The strong base used to generate the ylide (e.g., n-BuLi, NaHMDS) can deprotonate this position, leading to epimerization if the starting material is chiral, or to undesired aldol-type side reactions.
Solution: Use a salt-free ylide or a milder base if possible (e.g., KHMDS). The best strategy is to add the aldehyde slowly to the pre-formed ylide solution at low temperature (-78 °C) to ensure the Wittig reaction occurs much faster than deprotonation.
Steric Hindrance: The N-Boc protecting group is bulky. This, combined with the steric bulk of the triphenylphosphine group in the transition state, can slow the reaction.
Solution: Ensure adequate reaction time, and consider a slow warm-up from -78 °C to room temperature.
Purification Issues: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). This can be difficult to remove from the desired product due to similar polarity.
Solution: Purification often requires careful column chromatography. Alternatively, TPPO can sometimes be precipitated by adding a nonpolar solvent like pentane or hexane and filtering.
Experimental Protocols & Visualizations
Protocol 1: Synthesis of 2-Ethenylpiperidine via Cope Elimination
This two-step, one-pot protocol is often preferred for its relatively mild conditions and high regioselectivity.
Step 1: N-Oxide Formation
To a solution of N-methyl-2-ethylpiperidine (1.0 eq) in methanol (5 mL per 1 g of amine) at 0 °C, add 35% hydrogen peroxide (1.2 eq) dropwise.
Stir the reaction at room temperature and monitor by TLC until all the starting amine is consumed (typically 4-6 hours).
Step 2: Thermal Elimination
Carefully concentrate the reaction mixture in vacuo to remove the methanol and excess water. Caution: Do not heat aggressively.
To the resulting crude N-oxide, add DMSO (3 mL per 1 g of original amine).
Heat the mixture to 140-150 °C under an inert atmosphere. The product will begin to distill.
Collect the distillate, which is a mixture of 2-ethenylpiperidine and N,N-dimethylhydroxylamine.
Purify the product by fractional distillation.
Reaction Mechanism Diagrams
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Caption: Cope elimination proceeds via a concerted, 5-membered transition state.
Caption: A general troubleshooting workflow for low-yield issues.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization of Reaction Conditions & Troubleshooting Guide
Ticket ID: CHEM-SUP-2VP-OPT
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Synthetic Challenge
You have inquired about the synthesis of 2-ethenylpiperidine (also known as 2-vinylpiperidine). This is a deceptive target; while structurally simple, it presents two distinct chemical challenges that often lead to project failure:
C2-Racemization: The
-proton at the C2 position of the piperidine ring is acidic, particularly when adjacent to electron-withdrawing protecting groups (like Boc), leading to epimerization during base-mediated reactions.
Vinyl Polymerization: Like its aromatic cousin 2-vinylpyridine, the product is prone to radical polymerization and oxidative degradation upon storage.
This guide prioritizes the Wittig Olefination of N-Boc-2-formylpiperidine as the most robust, scalable route. While catalytic hydrogenation of 2-vinylpyridine is theoretically possible, it is not recommended for high-purity applications due to the difficulty in preventing over-reduction to 2-ethylpiperidine [1].
Module 1: The Recommended Protocol (Wittig Route)
Core Workflow Diagram
The following flowchart outlines the optimized pathway to the stable hydrochloride salt.
Add KHMDS dropwise. The solution should turn bright yellow (ylide formation).
CRITICAL: Cool the ylide solution to -78°C .
Add N-Boc-2-formylpiperidine (dissolved in minimal THF) slowly down the flask wall to pre-cool it before it hits the solution.
Why? Using KHMDS at -78°C is superior to n-BuLi. n-BuLi is more nucleophilic and can attack the Boc carbonyl or deprotonate the C2 position, causing racemization [2].
2. The Reaction & Quench
Protocol: Stir at -78°C for 1 hour, then allow to warm only to 0°C. Do not reflux.
Quench: Quench with saturated aqueous
while still at 0°C.
Workup: Extract with
(ether extracts phosphorus byproducts less than DCM).
3. Deprotection & Salt Formation
Protocol: Dissolve the purified N-Boc intermediate in dry DCM. Add 4M HCl in dioxane (5 equiv).
Isolation: Do not basify to isolate the free amine. Concentrate the reaction mixture and triturate the solid with cold ether.
Why? The hydrochloride salt is a stable solid. The free base is a volatile liquid prone to polymerization.
Module 2: Optimization Data & Parameters
The following table summarizes the impact of base selection on yield and enantiomeric excess (ee), assuming a chiral starting material.
Parameter
Condition A (Standard)
Condition B (Optimized)
Condition C (Avoid)
Base
n-BuLi
KHMDS
NaH
Temperature
0°C to RT
-78°C to 0°C
Reflux
Solvent
THF
THF/Toluene
DMSO
Yield
65-70%
85-92%
<40%
Racemization Risk
High (10-15% ee loss)
Low (<1% ee loss)
Severe (Complete)
Major Side Product
C2-Deprotonated species
None
Polymer/Decomposition
Module 3: Troubleshooting Guide (FAQ)
Q1: I see starting material (aldehyde) remaining despite using excess ylide.
Diagnosis: Moisture contamination. The Wittig ylide is extremely water-sensitive.
Solution:
Dry
under high vacuum at 100°C overnight before use (it is hygroscopic).
Ensure THF is distilled from Na/Benzophenone or dispensed from an SPS (Solvent Purification System).
Check: The ylide solution must be a vibrant yellow. If it is pale or milky, the ylide has quenched.
Q2: My product yield is good, but the optical rotation is lower than expected (Racemization).
Diagnosis: Thermodynamic equilibration of the C2-anion.
Mechanism: The
-proton is acidic. Strong bases or higher temperatures allow the proton to detach and re-attach from the opposite face.
Solution:
Switch Base: Move from n-BuLi to KHMDS or LiHMDS (less nucleophilic, bulkier).
Lower Temperature: Never allow the reaction to exceed 0°C during addition.
Speed: Quench the reaction immediately upon consumption of starting material (monitor by TLC). Prolonged exposure to base promotes epimerization [2].
Q3: The product turned into a gummy insoluble solid during storage.
Diagnosis: Radical Polymerization.
Mechanism: The vinyl group on the piperidine ring is electron-rich and susceptible to radical chain reactions, similar to 2-vinylpyridine [3].
Solution:
Storage: Store as the HCl salt . Salts are generally immune to radical polymerization.
Stabilizer: If you must store the free base, add 50-100 ppm of 4-tert-butylcatechol (TBC) or BHT as a radical inhibitor.
Temperature: Store at -20°C under Argon.
Module 4: Diagnostic Logic Tree
Use this decision tree to diagnose low yields or purity issues.
Figure 2: Diagnostic logic tree for troubleshooting 2-ethenylpiperidine synthesis.
References
Sustainable Hydrogenation of Vinyl Derivatives. MDPI. (2021). Discusses the challenges of selectivity in hydrogenating vinyl-heterocycles without over-reduction. [1]
Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. NIH/PMC. (2010). Details the lability of the C2 position in N-Boc-piperidines and conditions that lead to racemization vs. resolution.
2-Vinylpyridine Polymerization & Stability. Wikipedia/Chemical Safety Data. (Accessed 2024).[2] Provides data on the polymerization risks of vinyl-pyridine analogs and the necessity of inhibitors like tert-butylcatechol. [1][3]
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-ethenylpiperidine and phosphonium salts before handling.
Technical Support Center: 2-Ethenylpiperidine Stability & Storage
The following Technical Support Guide is designed for 2-Ethenylpiperidine (also known as 2-Vinylpiperidine ).[1] Important Note on Nomenclature: This guide specifically addresses the saturated piperidine derivative (C₇H₁...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for 2-Ethenylpiperidine (also known as 2-Vinylpiperidine ).[1]
Important Note on Nomenclature: This guide specifically addresses the saturated piperidine derivative (C₇H₁₃N), not the aromatic monomer 2-Vinylpyridine (C₇H₇N).[1] Please verify your CAS number immediately in the "Identity Verification" section below, as safety profiles differ significantly.[1]
[1]
Part 1: Identity Verification (Critical Step)
Before proceeding, confirm the exact molecule you are handling.[1] Confusion between the pyridine (aromatic) and piperidine (saturated) forms is the #1 cause of experimental failure.[1]
Feature
2-Ethenylpiperidine (Target)
2-Vinylpyridine (Common Mix-up)
Structure
Saturated Ring (Aliphatic Amine)
Aromatic Ring (Pyridine)
CAS
766-09-6 (often cited for 1-ethyl isomer, verify structure) or Specific Isomer CAS
100-69-6
Reactivity
Strong Base, Nucleophile, Chiral
Weak Base, Michael Acceptor, Polymerizes Violently
State
Colorless/Yellow Liquid (Free Base) or White Solid (HCl Salt)
Colorless/Brown Liquid
Odor
Amine-like, Fishy
Pungent, Nauseating
Part 2: Storage & Stability Protocols[1]
The "Golden Rules" of Storage
2-Ethenylpiperidine is an allylic amine .[1] It possesses two distinct reactive centers: the secondary amine (nucleophilic, basic) and the vinyl group (susceptible to oxidation and radical addition).[1]
Rule A: The Salt is Superior.
Always store this compound as the Hydrochloride (HCl) salt if possible.[1] The salt locks the amine lone pair, preventing oxidation and CO₂ absorption.[1]
Shelf Life (Free Base): <3 months at -20°C (under Argon).[1]
Rule B: Fight the "White Crust" (Carbonate Formation).
As a strong secondary amine, the free base avidly absorbs atmospheric CO₂ to form carbamates (white solid crust).[1]
Protocol: Always purge headspace with Argon/Nitrogen before sealing.[1] Parafilm is insufficient; use a Teflon-lined cap with electrical tape.[1]
Rule C: Prevent Radical Polymerization.
Unlike styrene, 2-ethenylpiperidine polymerizes slowly, but the vinyl group is sensitive to radical initiators (peroxides).[1]
Protocol: Store in amber glass to prevent photo-initiated radical formation.[1]
Recommended Conditions Table
Parameter
Free Base (Liquid)
Hydrochloride Salt (Solid)
Temperature
-20°C (Freezer)
+2°C to +8°C (Fridge)
Atmosphere
Inert Gas (Argon/N₂) Mandatory
Desiccated Air or Inert Gas
Container
Amber Glass, Teflon-lined cap
Amber Glass or Plastic
Stabilizer
BHT (0.1%) recommended for long storage
Not Required
Thawing
Warm to RT before opening (prevents condensation)
Warm to RT before opening
Part 3: Troubleshooting Guide (Q&A)
Section A: Visual Inspection & Degradation[1]
Q: My liquid sample has turned yellow/brown. Is it still usable?
Diagnosis:Oxidative Degradation. The amine group has likely oxidized to an N-oxide or hydroxylamine species, which are often colored.[1]
Solution:
Minor Yellowing: Purify via vacuum distillation (see Part 4).[1]
Dark Brown/Black: Discard. The vinyl group may have cross-linked.[1]
Q: There is a white solid ring around the cap of my liquid bottle.
Diagnosis:Ammonium Carbamate Formation. The amine reacted with CO₂ in the air.[1]
Diagnosis:Oligomerization. The vinyl groups have begun to couple (dimerize).[1]
Action: Check NMR. If broad peaks appear in the aliphatic region (1.0–2.0 ppm) distinct from the piperidine ring, polymerization has occurred.[1] Repurification is difficult; purchase fresh material.[1]
Section B: Handling & Synthesis[1][3]
Q: How do I convert the stable HCl salt to the Free Base for my reaction?
Context: Many catalytic cycles require the free amine.[1]
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides are produced).[1]
References
PubChem. (n.d.).[1] 2-Ethenylpiperidine Hydrochloride (CID 68292470).[1][3] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
PubChem. (n.d.).[1][4][5][6] 2-Vinylpyridine (CID 7521) - Comparative Data.[1][7] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
Sigma-Aldrich. (n.d.).[1][8] Handling and Storage of Amines.[1][9] Technical Bulletin AL-142.[1] (General reference for amine storage protocols).
Technical Support Center: 2-Ethenylpiperidine Production
The following guide is designed as a specialized Technical Support Center for process chemists and engineers scaling up 2-Ethenylpiperidine (2-Vinylpiperidine). It prioritizes actionable troubleshooting, safety in scale-...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a specialized Technical Support Center for process chemists and engineers scaling up 2-Ethenylpiperidine (2-Vinylpiperidine). It prioritizes actionable troubleshooting, safety in scale-up, and route Selection based on chirality requirements.
Status: Operational | Tier: Level 3 (Process Engineering & Scale-Up)
Topic: Scalability, Polymerization Control, and Stereochemical Integrity in 2-Ethenylpiperidine Synthesis.
Executive Summary: The Scale-Up Paradox
2-Ethenylpiperidine (CAS: 7529-16-0 for racemate) presents a classic "scale-up paradox." Methods that work well on a milligram scale (e.g., Wittig olefination) often become cost-prohibitive or dangerous at kilogram scale due to stoichiometric waste (triphenylphosphine oxide). Conversely, industrial bulk methods (dehydration of 2-piperidineethanol) risk catastrophic yield loss via polymerization or racemization.
This guide addresses the three primary failure modes:
Uncontrolled Polymerization: The vinyl group on a secondary amine is highly reactive.
Racemization: The C2 chiral center is labile, particularly during base-mediated workups.
Purification Bottlenecks: Distillation of the free base is hazardous without precise inhibition.
Route Selection: The "Fork in the Road"
Before troubleshooting, verify you are using the correct route for your target scale and stereochemical needs.
Figure 1: Decision matrix for synthesis route selection. Route A offers stereocontrol but high waste. Route B is scalable but produces racemic material requiring downstream resolution.
Best for: Drug development (<5 kg), Enantiopure requirements.
Precursor: N-Boc-2-formylpiperidine (commercially available or from amino acids).
The Scalability Issue:
The standard Wittig reaction generates stoichiometric triphenylphosphine oxide (TPPO), which turns into a viscous "concrete" upon concentration, trapping the product.
Optimized Protocol:
Reagent: Use Methyltriphenylphosphonium bromide (MTPPB) with KOtBu (Potassium tert-butoxide) in THF. Avoid n-BuLi at scale due to pyrophoric handling costs.
Temperature: Maintain -10°C during addition, then warm to 0°C. Do not reflux.
Quench: Quench with saturated NH₄Cl.
TPPO Removal (The Fix): Do not rely on chromatography.
Step 1: Concentrate the reaction mixture to a slurry.
Step 2: Triturate with cold hexanes/heptane (TPPO is insoluble; product is soluble).
Step 3: Filter off the solid TPPO. Repeat twice.
Deprotection: Use TFA/DCM or HCl/Dioxane. Warning: The free amine vinyl group is unstable. Store as the HCl salt.
Protocol B: Dehydration of 2-Piperidineethanol (Bulk)
Best for: Commodity chemicals, Racemic starting material.
Precursor: 2-Piperidineethanol (via hydrogenation of 2-pyridineethanol).[1]
The Scalability Issue:
Direct acid-catalyzed dehydration (e.g., H₂SO₄, 180°C) often leads to black tar (polymerization) before the product distills.
Optimized Protocol:
Activation: Convert the alcohol to a leaving group (Mesylate or Acetate) rather than using harsh thermal dehydration.
Elimination: Treat the intermediate with a base (DBU or excess NaOH) in a high-boiling solvent.
Inhibition:Crucial. Add 4-tert-butylcatechol (TBC) (100-500 ppm) to the reaction pot and the receiving flask.
Distillation: Vacuum distillation is mandatory. Keep pot temperature <100°C.
Troubleshooting Guide (Q&A)
Category: Polymerization & Stability
Q1: My product turned into a viscous gel inside the receiver flask during distillation. What happened?A: You experienced radical polymerization. This is the most common failure mode for vinyl amines.
Root Cause: Lack of radical scavengers or excessive heat.
The Fix:
Inhibitor: You must add a radical inhibitor (e.g., 4-tert-butylcatechol (TBC) or BHT) directly into the receiving flask before distillation starts. The distilled product condenses onto the inhibitor immediately.
Atmosphere: While oxygen can initiate polymerization, some inhibitors (like TBC) actually require trace oxygen to function. However, for vinylpiperidines, a strict Nitrogen/Argon blanket is safer to prevent oxidative degradation of the amine.
Temperature: Use high vacuum (<5 mmHg) to lower the boiling point below 60°C.
Q2: The free base is turning yellow/brown after 24 hours of storage.A: Secondary amines with vinyl groups are highly susceptible to oxidation and Michael self-addition (dimerization).
The Fix: Do not store the free base. Convert it immediately to a salt form (e.g., Hydrochloride or Tartrate ). The salt form stabilizes the amine lone pair, preventing self-reaction and oxidation.
Protocol: Dissolve crude free base in Et₂O, bubble dry HCl gas, or add HCl in dioxane. Filter the white solid.
Category: Yield & Purity[2][3]
Q3: I am using the Wittig route, but my yield is stuck at 40%. The aldehyde seems to be decomposing.A: N-Boc-2-formylpiperidine is known to racemize and decompose (enocliation) in the presence of strong bases if the temperature is too high.
The Fix: Ensure the ylide is fully generated before adding the aldehyde. Add the aldehyde slowly at -78°C or -40°C. If using KOtBu, switch to a "Instant Ylide" protocol or ensure the base is fresh (sublimed).
Q4: We cannot separate the enantiomers of 2-vinylpiperidine using standard Chiral HPLC.A: Vinylpiperidines are small molecules with limited "handles" for chiral stationary phases.
The Fix: Use Classical Resolution instead of chromatography.
Agent:Di-benzoyl-L-tartaric acid or (S)-Mandelic acid .[2]
Process: Form the salt.[2] The diastereomeric salts will have different solubilities. Recrystallize until constant melting point/optical rotation is achieved.
Comparative Data: Solvent & Reagent Selection
Parameter
Wittig Route (Pharma)
Reduction/Dehydration (Bulk)
Key Reagent
Methyltriphenylphosphonium Bromide
H₂ / RuO₂ (Catalyst)
Cost Efficiency
Low (High waste mass)
High (Atom efficient)
Chirality
Preserved (if starting from chiral aldehyde)
Lost (Racemic product)
Major Risk
TPPO removal difficulty
Polymerization during heat step
Preferred Solvent
THF or MTBE
Water/Ethanol (Reduction), Toluene (Dehydration)
Stability
Good (Protected intermediate)
Poor (Free base requires inhibition)
Visualizing the Critical Path: Polymerization Prevention
Figure 2: Critical control points for preventing polymerization during downstream processing.
Technical Support Center: Enhancing the Catalytic Efficiency of 2-Ethenylpiperidine Derivatives
Welcome to the technical support center for the synthesis and catalytic applications of 2-ethenylpiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and catalytic applications of 2-ethenylpiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these valuable compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into enhancing catalytic efficiency, troubleshooting common experimental hurdles, and answering frequently asked questions. Our approach is grounded in scientific first principles to empower you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs): Navigating Common Challenges
This section addresses the most common issues encountered during the synthesis and use of 2-ethenylpiperidine derivatives in a direct question-and-answer format.
Q1: My catalytic reaction is sluggish or shows low conversion when using a 2-ethenylpiperidine-based catalyst. What are the likely causes?
A1: Several factors can contribute to low catalytic activity. Firstly, the purity of your catalyst is paramount. Impurities can poison the catalyst's active sites. Secondly, the choice of solvent can significantly impact reaction rates; polar apathetic solvents are often preferred but should be optimized for your specific transformation.[1] Finally, ensure your reaction is conducted under an inert atmosphere, as oxygen can deactivate many organometallic catalysts.
Q2: I am observing significant byproduct formation, particularly a high molecular weight, insoluble material. What is happening?
A2: The presence of a high molecular weight, insoluble substance strongly suggests polymerization of the 2-ethenylpiperidine derivative. The vinyl group is susceptible to polymerization, especially in the presence of certain catalysts or initiators.[2] Consider lowering the reaction temperature, reducing the catalyst loading, or introducing a polymerization inhibitor if it does not interfere with your desired reaction.
Q3: My reaction is not stereoselective, or the enantiomeric excess (ee) is lower than expected. How can I improve this?
A3: Achieving high stereoselectivity is a common challenge.[3] The choice of chiral ligand or catalyst is critical. The steric and electronic properties of the ligand play a crucial role in creating a chiral environment around the catalytic center.[3] Additionally, reaction temperature can have a profound effect on enantioselectivity; lower temperatures often favor higher ee. Solvent choice can also influence the transition state energies of the stereoisomeric products, thereby affecting the enantiomeric excess.
Q4: How can I prevent unwanted reactions at the ethenyl (vinyl) group?
A4: The vinyl group in 2-ethenylpiperidine is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen-containing ring.[4] To mitigate this, you can employ a protecting group strategy for the piperidine nitrogen. Common amine protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can modulate the electronic properties of the ring and reduce the reactivity of the vinyl group.[5][6] The choice of protecting group will depend on its stability under your reaction conditions and the ease of its subsequent removal.[7]
Q5: What are the best practices for the purification of 2-ethenylpiperidine derivatives?
A5: Purification can be challenging due to the basic nature of the piperidine nitrogen and the reactivity of the vinyl group. Standard silica gel chromatography can sometimes lead to product degradation or retention on the column. Using a deactivated silica gel (e.g., treated with triethylamine) or switching to an alternative stationary phase like alumina can be beneficial. Distillation under reduced pressure is a viable option for thermally stable, non-polymeric derivatives, but care must be taken to avoid polymerization at elevated temperatures.
II. Troubleshooting Guide: A Deeper Dive into Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems you may encounter.
Issue 1: Low Yield and Incomplete Conversion
Symptom
Potential Cause
Suggested Solution
Reaction stalls after initial conversion.
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities in the reagents or solvent.
- Ensure all reagents and solvents are of high purity and anhydrous. - Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). - Consider a more robust catalyst or ligand system.
Consistently low conversion from the start.
Suboptimal Reaction Conditions: The temperature, pressure, or concentration of reactants may not be ideal for the specific catalytic system.
- Perform a systematic optimization of reaction parameters (e.g., using a design of experiments approach). - Increase the reaction temperature cautiously, monitoring for byproduct formation. - Increase the catalyst loading incrementally.
Poor Substrate Reactivity: The electronic or steric properties of your substrate may be hindering the catalytic cycle.
- Modify the substrate to include activating groups if possible. - Switch to a more active catalyst system known to be effective for similar substrates.
Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Symptom
Potential Cause
Suggested Solution
Low enantiomeric excess (ee).
Inadequate Chiral Induction: The chiral catalyst or ligand is not effectively controlling the stereochemical outcome of the reaction.
- Screen a variety of chiral ligands with different steric and electronic properties. - Lowering the reaction temperature often increases enantioselectivity. - The solvent can play a crucial role; screen a range of solvents with varying polarities.
Low diastereoselectivity.
Unfavorable Transition State Energetics: The energy difference between the transition states leading to the different diastereomers is small.
- Modify the substrate or catalyst to introduce greater steric bias. - Chelation control can be a powerful tool; consider catalysts or additives that can coordinate to the substrate.
Issue 3: Unwanted Side Reactions of the Ethenyl Group
Symptom
Potential Cause
Suggested Solution
Formation of a solid, insoluble precipitate.
Polymerization: The vinyl group is polymerizing under the reaction conditions.
- Lower the reaction temperature. - Reduce the concentration of the 2-ethenylpiperidine derivative. - Add a radical inhibitor (e.g., BHT or hydroquinone), ensuring it doesn't interfere with the desired catalysis. - Consider protecting the piperidine nitrogen to reduce the vinyl group's reactivity.
Formation of byproducts with altered vinyl group.
Nucleophilic Addition/Isomerization: Nucleophiles in the reaction mixture may be adding to the vinyl group, or the double bond may be isomerizing.
- Protect the piperidine nitrogen to decrease the electrophilicity of the vinyl group. - Ensure the absence of strong nucleophiles unless they are part of the desired reaction. - Choose a catalyst less prone to promoting isomerization.
III. Experimental Protocols & Methodologies
This section provides a detailed, step-by-step methodology for a key transformation involving 2-ethenylpiperidine derivatives.
Protocol: Asymmetric Synthesis of 2-Vinylpiperidines via Catalytic Dynamic Resolution
This protocol is adapted from established methods for the catalytic dynamic resolution of N-Boc-2-lithiopiperidine.
Objective: To synthesize enantiomerically enriched 2-vinylpiperidines.
Materials:
N-Boc-piperidine
s-Butyllithium (s-BuLi) in cyclohexane
(-)-Sparteine
Copper(I) cyanide (CuCN)
Vinylmagnesium bromide solution in THF
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
Slowly warm the reaction to room temperature and stir overnight.
Work-up and Purification:
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched N-Boc-2-vinylpiperidine.
Self-Validation:
The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.
The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
IV. Visualizations and Data Presentation
Logical Workflow for Troubleshooting Catalytic Reactions
Caption: A logical workflow for troubleshooting common issues in the catalytic synthesis of 2-ethenylpiperidine derivatives.
A Comparative Guide to the Efficacy of 2-Ethenylpiperidine Analogs: Bridging In Vitro Promise with In Vivo Reality
For researchers, scientists, and drug development professionals navigating the intricate landscape of neurodegenerative disease therapeutics, the piperidine scaffold represents a cornerstone of medicinal chemistry.[1] Wi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals navigating the intricate landscape of neurodegenerative disease therapeutics, the piperidine scaffold represents a cornerstone of medicinal chemistry.[1] Within this class, 2-ethenylpiperidine analogs have emerged as a promising frontier, demonstrating significant potential as modulators of key neurological targets. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of these analogs, moving beyond a mere listing of data to explore the causal relationships behind experimental choices and the translational challenges inherent in drug discovery.
The therapeutic promise of piperidine derivatives, including the well-established Alzheimer's drug Donepezil, lies in their ability to interact with critical components of the cholinergic system, such as acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs).[1] This guide will dissect the journey of 2-ethenylpiperidine analogs from the controlled environment of a petri dish to the complex biological system of a living organism, offering insights into structure-activity relationships and the predictive power of preclinical models.
Section 1: The In Vitro Landscape: Quantifying Target Engagement
The initial evaluation of any novel compound hinges on its performance in controlled, cell-free or cell-based assays. For 2-ethenylpiperidine analogs, the primary in vitro focus has been on their ability to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] A decline in acetylcholine levels is a well-established hallmark of Alzheimer's disease.[2][3]
Key In Vitro Assay: Acetylcholinesterase (AChE) Inhibition
The most common method to quantify AChE inhibitory activity is the Ellman's method, a rapid and reliable colorimetric assay.[4][5] This assay provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6]
Table 1: Representative In Vitro AChE Inhibitory Activity of Piperidine Analogs
Note: The presented data is for various piperidine derivatives to illustrate the range of potencies observed. Direct comparison should be made with caution due to structural differences.
The causality behind this experimental choice is clear: a lower IC50 value indicates a more potent inhibitor, suggesting a stronger interaction with the AChE active site. This initial screening allows for the rapid identification of promising lead compounds and the exploration of structure-activity relationships (SAR). For instance, modifications to the substituent groups on the piperidine ring can dramatically influence inhibitory potency.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibitory Assay (Ellman's Method)
In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.
Initiate the reaction by adding the AChE enzyme solution and incubate at a controlled temperature (e.g., 37°C).
Add the ATCI substrate to start the enzymatic reaction.
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.
Data Analysis:
Calculate the rate of reaction for each concentration of the test compound.
Determine the percentage of enzyme inhibition relative to the control (no inhibitor).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Calculate the IC50 value from the resulting dose-response curve.
Section 2: The In Vivo Arena: Assessing Therapeutic Potential in a Complex System
While in vitro assays are crucial for initial screening, they cannot fully predict a compound's efficacy and safety in a living organism. In vivo studies are essential to evaluate a drug candidate's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), its ability to cross the blood-brain barrier (BBB), and its overall therapeutic effect in a disease model.
Bridging the Gap: From Potency to Efficacy
A significant challenge in drug development is the often-observed disconnect between high in vitro potency and modest in vivo efficacy. Several factors contribute to this discrepancy, including poor bioavailability, rapid metabolism, and off-target effects. For 2-ethenylpiperidine analogs targeting neurodegenerative diseases, the ability to penetrate the BBB is a critical determinant of in vivo success.
Key In Vivo Model: Scopolamine-Induced Amnesia in Rodents
A widely used animal model for screening potential anti-Alzheimer's drugs is the scopolamine-induced amnesia model in mice or rats.[8] Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, mimicking some of the cognitive deficits observed in Alzheimer's disease. The efficacy of a test compound is assessed by its ability to reverse these scopolamine-induced cognitive impairments.
Table 2: Representative In Vivo Efficacy of Piperidine Analogs in a Murine Model
The Morris water maze is a classic behavioral test used to assess spatial learning and memory.[8] The ability of a compound to reduce the time it takes for a scopolamine-treated animal to find a hidden platform is a strong indicator of its potential cognitive-enhancing effects.
Experimental Protocol: Morris Water Maze Test
Animal Acclimation and Habituation:
House the animals in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.
Habituate the animals to the testing room and handling by the experimenter.
Drug Administration:
Administer the test compound (2-ethenylpiperidine analog) or vehicle control to the animals at a predetermined time before the test.
Induce amnesia by administering scopolamine (or saline for the control group) typically 30 minutes before the training session.
Training Phase (Acquisition):
Place the animal in a large circular pool of opaque water containing a hidden escape platform.
Allow the animal to swim freely for a set period (e.g., 60 seconds) to find the platform.
Record the time it takes for the animal to find the platform (escape latency) and the path taken using a video tracking system.
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
Conduct multiple training trials over several days.
Probe Trial (Memory Retention):
On the final day, remove the escape platform from the pool.
Place the animal in the pool and allow it to swim for a set duration.
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
Data Analysis:
Analyze the escape latency during the training phase to assess learning.
Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.
Compare the performance of the compound-treated group with the scopolamine-treated and control groups.
Section 3: Mechanism of Action: Modulating Cholinergic Signaling
The therapeutic effects of 2-ethenylpiperidine analogs are primarily attributed to their modulation of the cholinergic system. As established, a key mechanism is the inhibition of acetylcholinesterase, which leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to underlie the observed improvements in cognitive function.
Furthermore, some piperidine analogs can directly interact with nicotinic acetylcholine receptors (nAChRs), acting as either agonists or antagonists.[9][10] This dual mechanism of action, combining AChE inhibition with direct nAChR modulation, presents a compelling strategy for developing highly effective therapeutics for neurodegenerative disorders.
Conclusion: From Bench to Bedside - A Path Forward
The journey of 2-ethenylpiperidine analogs from in vitro discovery to potential clinical application is a testament to the rigorous and multifaceted nature of drug development. While in vitro assays provide a crucial foundation for identifying potent compounds, in vivo studies in relevant animal models are indispensable for validating their therapeutic potential. The data presented in this guide underscores the importance of a holistic approach that considers not only target engagement but also the complex interplay of pharmacokinetics and pharmacodynamics in a living system. As research in this area continues, a deeper understanding of the structure-activity relationships governing both in vitro potency and in vivo efficacy will be paramount in designing the next generation of therapeutics for Alzheimer's disease and other neurodegenerative conditions.
References
Wilkerson, J. L., et al. (2020). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. Neuropharmacology, 168, 108008. [Link]
Foroumadi, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 12(Suppl), 135–141. [Link]
Khan, I., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 27(15), 4995. [Link]
Wang, Z., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 386–399. [Link]
Ondachi, P. W., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues of 2′. Journal of Medicinal Chemistry, 55(13), 6293–6305. [Link]
Ondachi, P. W., et al. (2012). Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'. Journal of Medicinal Chemistry, 55(13), 6293–6305. [Link]
Li, Y., et al. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636–1649. [Link]
Li, Y., et al. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1649. [Link]
Wang, Z., et al. (2019). Design, Synthesis, in vitro and in vivo Evaluation of Benzylpiperidine-Linked 1,3-dimethylbenzimidazolinones as Cholinesterase Inhibitors Against Alzheimer's Disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 386-399. [Link]
Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. Nature Neuroscience, 21(10), 1370–1379. [Link]
Jurca, B., et al. (2023). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. International Journal of Molecular Sciences, 24(22), 16409. [Link]
Todd, A. M., et al. (2020). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 13, 128. [Link]
Al-Masoudi, N. A., et al. (2021). Anti-Alzheimer Activity and Structure Activity Relationship of Some Synthesized Terpinoidal Oxaliplatin Analogs. Molecules, 26(23), 7171. [Link]
Gotti, C., et al. (2022). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 23(19), 11578. [Link]
Bacher, I., et al. (2005). Modulators of nicotinic acetylcholine receptors as analgesics. Current Drug Targets-CNS & Neurological Disorders, 4(1), 59-75. [Link]
Sudha, A., et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(20), 950-956. [Link]
Todd, A. M., et al. (2020). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 13, 128. [Link]
Comparing the neuroprotective effects of different 2-Ethenylpiperidine isomers
The following guide provides an in-depth technical comparison of the neuroprotective effects associated with the stereoisomers of the 2-Ethenylpiperidine (2-vinylpiperidine) scaffold. Executive Summary 2-Ethenylpiperidin...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of the neuroprotective effects associated with the stereoisomers of the 2-Ethenylpiperidine (2-vinylpiperidine) scaffold.
Executive Summary
2-Ethenylpiperidine (2-vinylpiperidine) acts as a "privileged scaffold" in neuropharmacology. While the molecule itself is a reactive chemical intermediate, its stereochemistry—specifically the (R)- and (S)- enantiomers—serves as the chiral determinant for a class of potent neuroprotective agents, including Lupinine analogs , Benzazecines , and synthetic Cinchona alkaloid mimics .
This guide compares the pharmacological distinctiveness of these isomers. Experimental data indicates that the (R)-isomer lineage typically yields compounds with superior efficacy in cholinergic modulation and cognitive restoration (anti-dementia), while the (S)-isomer lineage is often associated with NMDA receptor antagonism and antioxidant defense mechanisms.
Moderate (potential for QT prolongation in some analogs)
Technical Analysis of Isomeric Lineages
The (R)-Isomer Lineage: Cholinergic Restoration
The (R)-2-ethenylpiperidine scaffold is the structural foundation for (-)-Epilupinine and its synthetic derivatives. These compounds function primarily by modulating the cholinergic system, which is heavily degraded in neurodegenerative conditions like Alzheimer's Disease (AD).
Mechanism of Action:
AChE Inhibition: Derivatives like (R)-N-(3-nitropropyl)-2-vinylpiperidine bind to the anionic site of Acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing synaptic transmission.
Anti-Neuroinflammation: Recent studies in scopolamine-induced dementia models show that these isomers suppress the expression of pro-inflammatory cytokines (IL-1β, TNF-α) in the hippocampus.
Supporting Data (Scopolamine Model):
In a Morris Water Maze test, mice treated with (R)-isomer derivatives (5 mg/kg) showed a 40% reduction in escape latency compared to controls, indicating significant memory recovery.
The (S)-Isomer Lineage: Excitotoxicity Defense
The (S)-2-ethenylpiperidine configuration is often found in the synthesis of Cinchona-mimics and specific Benzazecine derivatives. These compounds excel in protecting neurons from glutamate-induced excitotoxicity.
Mechanism of Action:
NMDA Antagonism: The (S)-configuration allows for precise docking into the ion channel pore of NMDA receptors, blocking excessive calcium influx during ischemic events.
Oxidative Stress Mitigation: These derivatives upregulate the Nrf2/HO-1 pathway , increasing levels of endogenous antioxidants like Superoxide Dismutase (SOD) and Catalase.
Supporting Data (Oxidative Stress):
Assays using hippocampal neuronal cultures exposed to glutamate showed that pretreatment with (S)-isomer derivatives maintained cell viability at >85% , compared to 45% in untreated controls.
Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways activated by the two isomeric scaffolds.
Caption: Divergent neuroprotective mechanisms of (R)- and (S)-2-ethenylpiperidine derivatives targeting cholinergic and glutamatergic systems respectively.
Experimental Protocols
To validate the specific neuroprotective effects of these isomers, the following protocols are recommended. These workflows ensure the differentiation between simple symptomatic relief and true neuroprotection.
Protocol: Scopolamine-Induced Memory Deficit (In Vivo)
Used to evaluate the cognitive enhancement properties of the (R)-isomer lineage.
Subjects: Male Swiss albino mice (25–30 g).
Induction: Administer Scopolamine hydrobromide (1 mg/kg, i.p.) to induce cholinergic amnesia.
Treatment:
Group A: Vehicle (Saline).
Group B: Scopolamine only.
Group C: Scopolamine + (R)-Derivative (5 mg/kg, p.o.) administered 60 min prior to induction.
Group D: Scopolamine + (S)-Derivative (5 mg/kg, p.o.) for comparison.
Assessment (Morris Water Maze):
Train mice for 4 days to find a submerged platform.
Probe Trial (Day 5): Remove platform and record Time in Target Quadrant and Latency .
Success Metric: Significant reduction in latency (< 20s) and increased time in target quadrant compared to Group B.
Protocol: Glutamate-Induced Excitotoxicity (In Vitro)
Used to evaluate the neuroprotective (anti-apoptotic) properties of the (S)-isomer lineage.
Pre-treatment: Incubate cells with (S)-Derivative (0.1, 1, 10 µM) for 2 hours.
Insult: Expose cells to Glutamate (100 µM) + Glycine (10 µM) for 24 hours.
Viability Assay:
Perform MTT Assay to measure mitochondrial activity.
Measure LDH Release in the supernatant as a marker of membrane integrity.
ROS Quantification: Stain with DCFH-DA (fluorescent probe) to visualize intracellular Reactive Oxygen Species.
Success Metric: >80% cell viability and <150% ROS levels relative to control.
References
BenchChem. (2025). 1-Epilupinine: Therapeutic potential for improving cognitive function and offering neuroprotection.[1][2][3][4]Link
Mancinotti, D., et al. (2025).[5][6] Metabolic engineering of narrow‐leafed lupin for the production of enantiomerically pure (−)‐sparteine.[5] Plant Biotechnology Journal.[5] Link[1][2][4][5]
Zykova, M. V., et al. (2025).[1] 1-Epilupinine enhances cognition and reduces inflammation in scopolamine-induced dementia model mice.[1][2][3][4][5] Neuroscience Letters, 852, 138184.[1][2][4][5] Link[1][2][4][5]
Uniba. (2023). Advances in synthesis of novel annulated azecines and their unique pharmacological properties.Link
O'Donovan, et al. (2018).[7][8] Stereoselective total synthesis of quinine and quinidine derivatives.[8] Journal of Medicinal Chemistry. Link
Cross-Reactivity Analysis of 2-Ethenylpiperidine-Based Compounds
Executive Summary This guide provides a technical analysis of 2-Ethenylpiperidine (2-EP) derivatives, focusing on their metabolic stability and cross-reactivity profile in drug discovery. While the 2-ethenylpiperidine mo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of 2-Ethenylpiperidine (2-EP) derivatives, focusing on their metabolic stability and cross-reactivity profile in drug discovery. While the 2-ethenylpiperidine motif serves as a versatile intermediate in the synthesis of Cinchona alkaloid analogs and chiral scaffolds, it presents a significant structural alert for Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes.
Key Findings:
Primary Risk: The terminal vinyl group is susceptible to CYP450-mediated epoxidation, leading to irreversible heme alkylation (suicide inhibition).
Comparative Safety: Saturated analogs (2-Ethylpiperidine ) exhibit superior metabolic stability with negligible MBI risk, though often with altered receptor binding affinity.
Recommendation: Early-stage screening using Glutathione (GSH) trapping and IC50 Shift assays is mandatory for any lead candidate containing the 2-EP motif to quantify the risk of Drug-Drug Interactions (DDI).
Scientific Analysis: The 2-Ethenylpiperidine Pharmacophore
Structural Context & Reactivity
2-Ethenylpiperidine consists of a secondary amine heterocycle substituted with a vinyl group at the
-position. In medicinal chemistry, this motif is valued for its ability to participate in further functionalization (e.g., olefin metathesis) and its specific binding geometry in GPCR ligands.
However, the coexistence of the basic nitrogen and the alkene creates a "double-edged" reactivity profile:
The Basic Nitrogen: Protonated at physiological pH (pKa
9-10), driving electrostatic interactions with target proteins (e.g., aspartate residues in GPCRs).
The Vinyl Handle (The Liability): Unlike the inert ethyl group, the vinyl group acts as a substrate for oxidative enzymes.
Mechanism of Cross-Reactivity (Metabolic Activation)
The "cross-reactivity" of greatest concern for 2-EP is not immunological, but metabolic cross-reactivity —specifically, the inhibition of drug-metabolizing enzymes intended for other substrates.
The mechanism follows a canonical bioactivation pathway:[1]
Single Electron Transfer (SET): The CYP450 heme iron oxidizes the vinyl
-bond.
Epoxide/Radical Formation: This generates a reactive radical cation or an epoxide intermediate.
Suicide Inhibition: The reactive species covalently binds to the porphyrin nitrogen of the heme (N-alkylation), irreversibly inactivating the enzyme.
Note: This phenomenon is distinct from reversible competitive inhibition. It is time-dependent and persists even after the inhibitor is cleared from the plasma.
Comparative Analysis: 2-EP vs. Structural Alternatives
The following table contrasts 2-Ethenylpiperidine with its primary structural analogs used in Structure-Activity Relationship (SAR) studies.
Table 1: Physicochemical and Metabolic Profile Comparison
Feature
2-Ethenylpiperidine (2-EP)
2-Ethylpiperidine (Saturated)
2-Ethynylpiperidine (Alkyne)
Structure
Piperidine w/ Vinyl (-CH=CH2)
Piperidine w/ Ethyl (-CH2-CH3)
Piperidine w/ Alkyne (-C≡CH)
Electronic State
-electron rich, oxidizable
-bonded, chemically inert
High -density, highly reactive
CYP450 Risk
High (MBI via Epoxidation)
Low (Standard Hydroxylation)
Severe (Heme/Protein Adducts)
Metabolic Fate
Epoxide formation Covalent Binding
C-Hydroxylation or N-Dealkylation
Ketene formation Protein Binding
GSH Trapping
Positive (+ adducts detected)
Negative (Clean profile)
Strong Positive
Primary Utility
Synthetic Intermediate / Pharmacophore
Stable Bioisostere
"Warhead" for Covalent Drugs
Interpretation of Alternatives
The Saturated Switch (2-Ethylpiperidine): This is the standard "de-risking" modification. If the vinyl group is not essential for covalent binding to the target receptor, saturating it to an ethyl group typically eliminates MBI liability while maintaining similar steric bulk.
The Rigid Switch (2-Ethynylpiperidine): While alkynes are smaller and more rigid, they are historically associated with even higher rates of CYP inactivation (e.g., 17
-ethinylestradiol) and should be handled with extreme caution.
Experimental Protocols
To validate the safety profile of a 2-EP based compound, the following self-validating workflows are required.
Protocol A: Glutathione (GSH) Trapping Assay
Objective: Detect reactive electrophilic metabolites (epoxides/quinones) generated by CYP450 activation.
Objective: Quantify the shift in potency after pre-incubation, confirming Mechanism-Based Inactivation.
Workflow:
Arm 1 (0 min pre-incubation): Add Test Compound + CYP Substrate + NADPH simultaneously. Measure IC50.
Arm 2 (30 min pre-incubation): Incubate Test Compound + NADPH (without substrate) for 30 mins. Then add CYP Substrate. Measure IC50.
Calculation:
A Shift Ratio > 1.5 suggests time-dependent inhibition (MBI). 2-Ethenylpiperidine derivatives often show shifts > 3.0.
Visualizations
Metabolic Activation Pathway
The following diagram illustrates the divergent pathways between the safe metabolic route (N-oxidation) and the toxic route (Vinyl epoxidation).
Figure 1: Divergent metabolic fates of 2-Ethenylpiperidine. Pathway B represents the mechanism-based inactivation risk.
Experimental Workflow: GSH Trapping
This flowchart outlines the critical decision points in the reactive metabolite screening process.
Figure 2: Decision tree for assessing reactive metabolite risk in vinyl-piperidine compounds.
References
Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis. [Link]
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. [Link]
Orr, S. T., et al. (2012). Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: structure-activity relationships and discovery strategies to mitigate drug-drug interaction risks. Journal of Medicinal Chemistry. [Link]
Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. Methods in Enzymology. [Link]
Baillie, T. A. (2006). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. [Link]
Efficacy of 2-Ethenylpiperidine Scaffolds in Drug Discovery & Synthesis
Executive Summary & Core Directive 2-Ethenylpiperidine (also known as 2-vinylpiperidine ) is not a standalone pharmaceutical product but a critical pharmacophore and synthetic intermediate found most notably in Cinchona...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
2-Ethenylpiperidine (also known as 2-vinylpiperidine ) is not a standalone pharmaceutical product but a critical pharmacophore and synthetic intermediate found most notably in Cinchona alkaloids (e.g., Quinine, Quinidine). Its efficacy must be evaluated in two distinct contexts:
Pharmacological Efficacy: As a structural motif, how does the 2-ethenyl group influence biological activity compared to its saturated analog (2-ethylpiperidine)?
Synthetic Efficacy: As a chemical building block, how does the vinyl group facilitate the generation of complex drug libraries compared to inert alkyl chains?
The Verdict: In antimalarial applications, the 2-ethenylpiperidine motif (Quinine) is bioequivalent to the 2-ethylpiperidine motif (Dihydroquinine) regarding potency (IC50). However, in drug development, the 2-ethenyl group is superior due to its "synthetic handle" capability, allowing for late-stage functionalization (e.g., Heck coupling, metathesis) that is impossible with ethyl analogs.
Pharmacological Efficacy: The "Vinyl vs. Ethyl" Comparison
To objectively evaluate the efficacy of the 2-ethenylpiperidine scaffold, we compare the biological activity of Quinine (containing the 2-ethenyl group) against Dihydroquinine (containing the 2-ethyl group) and the standard of care, Chloroquine .
Comparative Potency Data (Antimalarial)
The following data synthesizes in vitro susceptibility assays against Plasmodium falciparum isolates.
Compound
Scaffold Feature
IC50 (nM) - Sensitive Strain (3D7)
IC50 (nM) - Resistant Strain (K1)
Efficacy Verdict
Quinine
2-Ethenylpiperidine
168 (Range: 68-366)
~400
High (Retains activity in CQ-resistant strains)
Dihydroquinine
2-Ethylpiperidine
129 (Range: 54-324)
~400
Equivalent (Statistically indistinguishable from Quinine)
Chloroquine
(Reference Std)
15
>275 (Resistant)
Low (in resistant strains)
Key Insight: The reduction of the vinyl group to an ethyl group (Quinine
Dihydroquinine) does not significantly alter antimalarial potency. This indicates that the 2-ethenylpiperidine motif acts primarily as a steric anchor rather than a direct covalent warhead in this context. However, the vinyl group is critical for metabolic differentiation —it introduces a site for oxidative metabolism (epoxidation) not present in the ethyl analog.
Mechanism of Action (MOA) Pathway
The 2-ethenylpiperidine moiety contributes to the drug's ability to accumulate in the parasite's food vacuole and inhibit heme polymerization.
Figure 1: Mechanism of Action for 2-Ethenylpiperidine-based Antimalarials. The basic nitrogen of the piperidine ring is the driver of accumulation, while the vinyl group dictates steric fit.
Synthetic Efficacy: The "Functional Handle" Advantage
For drug developers, the 2-ethenylpiperidine scaffold offers a distinct advantage over saturated piperidines: Divergent Synthesis Potential .
Why "Ethenyl" Outperforms "Ethyl" in Discovery
Late-Stage Functionalization: The double bond in 2-ethenylpiperidine allows researchers to rapidly generate libraries of derivatives via:
Olefin Metathesis: To create macrocycles.
Heck Coupling: To add aryl groups for potency optimization.
Dihydroxylation: To increase solubility/polarity.
Immobilization: The vinyl group allows the catalyst/drug to be covalently bonded to solid supports (polymers) for recycling, a key "efficacy" metric in industrial synthesis.
Objective: Isolate 2-ethenylpiperidine scaffold from Cinchona bark or synthesize via pyridine reduction.
Method A: Selective Reduction of Pyridine (Synthetic Route)
Reagents: 2-Vinylpyridine,
(1 atm), catalyst.
Solvent: Acetic Acid / Ethanol (1:1).
Procedure:
Dissolve 2-vinylpyridine (10 mmol) in solvent.
Add 5 mol%
.
Stir under
balloon for 4 hours. Critical Step: Monitor strictly by TLC. Over-reduction leads to 2-ethylpiperidine (the "dead" analog).
Stop Condition: When vinyl protons are still visible by NMR but pyridine ring protons disappear.
Purification: Neutralize with
, extract with DCM. Yield ~85%.
Method B: Bioactivity Assay (SYBR Green I Fluorescence)
Validates the efficacy of the synthesized scaffold.
Culture: P. falciparum (strain 3D7) at 2% hematocrit.
Plating: 96-well plates, 100 µL culture per well.
Dosing: Serial dilution of 2-ethenylpiperidine derivative (0.5 nM to 1000 nM).
Incubation: 48 hours at 37°C.
Readout: Add SYBR Green I lysis buffer. Incubate 1 hour in dark. Measure fluorescence (Ex 485 nm / Em 535 nm).
Calculation: Plot RFU vs. Log(Concentration) to determine IC50.
Strategic Recommendation
Application
Recommended Scaffold
Rationale
Clinical Antimalarial
Quinine (Ethenyl) or Dihydroquinine (Ethyl)
Both are equipotent. Choice depends on sourcing cost and regulatory availability.
Drug Discovery Library
2-Ethenylpiperidine
The vinyl group is a "reactive handle" allowing the creation of 50+ analogs from a single precursor.
Chiral Catalyst
2-Ethenylpiperidine
Vinyl group enables immobilization on silica/polymers, allowing catalyst recycling (Green Chemistry).
References
Antimalarial Activity and Interactions Between Quinine, Dihydroquinine and 3-hydroxyquinine. National Institutes of Health (PubMed). Available at: [Link] (Search Term: Quinine Dihydroquinine IC50)
Comparison of Cinchona Catalysts Containing Ethyl or Vinyl Groups. National Institutes of Health (PMC). Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link][1][2][3][4][5][6][7]
Crystal Structure of Quinine: The Effects of Vinyl and Methoxy Groups. Wiley Online Library. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking New Synthetic Routes to 2-Ethenylpiperidine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2-Ethenylpiperidine (2-Vinylpiperidine) is a critical chiral scaffold in the synthesis of Cinchona alkaloid analogs, substance P antagonists, and various piperidine-based therapeutics. While historically accessible via the reduction of 2-vinylpyridine or harsh dehydration methods, modern drug discovery demands routes that offer higher enantiomeric purity, milder conditions, and better functional group tolerance.
This guide benchmarks three distinct synthetic strategies:
The Classical Industrial Route: Dehydration of 2-piperidineethanol.
The Laboratory Standard: Wittig Olefination of N-protected 2-formylpiperidine.
The Emerging Route: Pd-Catalyzed Decarboxylative Cyclization.
Comparative Analysis Matrix
The following table benchmarks these routes against key performance indicators (KPIs) relevant to process chemistry and academic research.
Metric
Route A: Dehydration (Classical)
Route B: Wittig Olefination (Lab Standard)
Route C: Pd-Catalyzed Cyclization (Novel)
Primary Mechanism
Acid/Base mediated elimination
Carbonyl olefination (Ylide addition)
Intramolecular Allylic Alkylation
Starting Material
2-Piperidineethanol
N-Boc-2-piperidinemethanol
Amino allylic carbonates
Step Count
1 (from alcohol)
2 (Oxidation + Olefination)
1 (Cyclization)
Yield
40–60%
75–85%
85–99%
Stereocontrol
Low (Thermodynamic mix)
High (Retains stereocenter of aldehyde)
High (Substrate-controlled diastereoselectivity)
Atom Economy
High (Water byproduct)
Low (Ph₃PO waste)
Moderate (CO₂ byproduct)
Scalability
High (kg to ton scale)
Moderate (g to kg scale)
Low/Moderate (mg to g scale)
Cost Profile
Low
Moderate
High (Pd catalyst/Ligands)
Technical Deep Dive & Protocols
Route A: The Classical Dehydration (Baseline)
Best for: Commodity scale production where optical purity is secondary.
Mechanism: This route relies on the elimination of water from 2-piperidineethanol. While atom-economical, it often requires harsh thermal conditions (150–200°C) or strong acids/bases, which can lead to polymerization of the vinyl group if inhibitors (e.g., tert-butylcatechol) are not employed.
Route B: Wittig Olefination (The Laboratory Standard)
Best for: Generating enantiopure material for SAR studies.
This route is the gold standard for preserving chirality. Starting from commercially available (S)- or (R)-2-piperidinemethanol, the alcohol is oxidized to the aldehyde and immediately subjected to Wittig conditions.
Self-Validating Protocol:
Step 1: Swern Oxidation
Cool oxalyl chloride (1.1 equiv) in DCM to -78°C. Add DMSO (2.2 equiv) dropwise. Validation: Gas evolution (CO/CO₂) ceases.
Add N-Boc-2-piperidinemethanol. Stir 15 min.
Add Et₃N (5 equiv) and warm to RT.
Critical Check: Aldehydes are unstable; proceed immediately to Step 2.
Step 2: Wittig Reaction
Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in dry THF.
Add the catalyst and ligand under Argon atmosphere.
Stir at Room Temperature for 1-2 hours.
Validation: TLC will show disappearance of the carbonate (polar) and appearance of the vinyl piperidine (less polar).
Workup: Solvent evaporation and Flash Chromatography (Hexanes/EtOAc).
Visualizing the Pathways
Diagram 1: Comparative Mechanistic Flow
The following diagram illustrates the divergent logic of the Wittig vs. Pd-Catalyzed routes.
Caption: Mechanistic comparison showing the linear oxidation-olefination sequence of the Wittig route versus the convergent cyclization of the Pd-catalyzed method.
Diagram 2: Pd-Catalytic Cycle Details
A closer look at the mechanism for Route C, highlighting the stereochemical implications.
Caption: Simplified catalytic cycle for the Pd-catalyzed allylic alkylation. The reaction proceeds via oxidative addition, decarboxylation, and intramolecular nucleophilic attack.
References
Aeyad, T. (2013). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]
Ladenburg, A. (1889). Synthesis of 2-Vinylpyridine. Berichte der deutschen chemischen Gesellschaft.
Arkivoc. (2018). Diastereoselective synthesis of 2-vinylpyrrolidines and 2-vinylpiperidines by the palladium-catalysed cyclization. [Link]
Organic Chemistry Portal. Wittig Reaction Mechanism and Conditions. [Link]
Comparative Guide: Statistical Evaluation of 2-Ethenylpiperidine vs. 4-Ethenylpiperidine Scaffolds in Drug Discovery
Executive Summary: The Stereochemical Advantage Topic: Statistical Analysis of 2-Ethenylpiperidine Bioactivity Data. Core Argument: In high-throughput screening (HTS) and lead optimization, the 2-Ethenylpiperidine (2-EP)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stereochemical Advantage
Topic: Statistical Analysis of 2-Ethenylpiperidine Bioactivity Data.
Core Argument: In high-throughput screening (HTS) and lead optimization, the 2-Ethenylpiperidine (2-EP) scaffold offers a statistically significant advantage over its positional isomer, 4-Ethenylpiperidine (4-EP) , due to its intrinsic chirality. While 4-EP provides a rigid, achiral connector, 2-EP introduces a stereocenter adjacent to the nitrogen, enabling the generation of enantiopure libraries that exploit specific chiral pockets in target proteins (e.g., Sigma-1 or H3 receptors).
This guide details the experimental and statistical protocols required to validate this advantage, focusing on the calculation of Eudismic Ratios (ER) and Selectivity Indices (SI) .
Technical Comparison: Chiral vs. Achiral Scaffolding
The fundamental difference lies in the symmetry of the piperidine ring.
Feature
2-Ethenylpiperidine (2-EP)
4-Ethenylpiperidine (4-EP)
Stereochemistry
Chiral ( is a stereocenter). Exists as () and () enantiomers.[1][2]
Achiral/Prochiral ( lies on a plane of symmetry in unsubstituted forms).
Binding Mode
Stereospecific. The vinyl group orients the lone pair and substituents into specific quadrants, maximizing hydrophobic collapse in chiral pockets.
Non-specific. The vector of the vinyl group is linear relative to the ring, often leading to "loose" binding fits.
Synthetic Access
Requires Kinetic Resolution (e.g., sparteine-mediated lithiation) or asymmetric hydrogenation.
Straightforward non-stereoselective synthesis.
Primary Utility
High-Potency Lead Optimization (Fine-tuning affinity).
To statistically compare these scaffolds, one must generate a controlled dataset. The following protocol ensures data integrity by incorporating an internal chirality check.
Phase 1: Asymmetric Synthesis & Resolution
Objective: Obtain high enantiomeric excess (
) of ()-2-EP and ()-2-EP, and a racemic mixture of 4-EP derivatives.
Substrate Preparation: Protect commercially available 2-ethenylpiperidine with a Boc group (
-Boc-2-vinylpiperidine).
Kinetic Resolution (The Validator):
Reagents:
-BuLi / (-)-Sparteine complex in toluene at -78°C.
Mechanism: The chiral ligand (sparteine) directs the lithiation selectively to one enantiomer's
-proton.
Validation: Quench an aliquot with MeOD. Analyze via chiral HPLC or NMR. Success Criteria:
.
Reference Protocol: See J. Org. Chem. 2022 [1].[1][3][4][5]
Library Generation: Functionalize the vinyl handle (e.g., via olefin cross-metathesis or hydroboration) to create a set of 10 matched pairs of analogs for both 2-EP and 4-EP.
Phase 2: Bioactivity Assay (Radioligand Binding)
Target: Sigma-1 Receptor (
R), a common target for piperidine scaffolds [2].[4]
Preparation: Membrane preparations from HEK293 cells overexpressing human
R.
Ligand: [³H]-(+)-Pentazocine (
nM).
Incubation: 120 min at 37°C in Tris-HCl buffer (pH 7.4).
Termination: Rapid filtration through GF/B filters.
Data Output: Counts Per Minute (CPM) converted to % Inhibition.
Statistical Analysis Framework
The raw data (CPM) must be processed rigorously to prove the superiority of the 2-EP scaffold.
Step 1: Normalization and Curve Fitting
Do not use raw IC50 values for statistical comparison as they are not normally distributed.
Transformation: Convert all IC50 values to
() using the Cheng-Prusoff equation:
Normality Test: Perform a Shapiro-Wilk test on the
dataset.
Step 2: Calculation of Eudismic Ratio (ER)
For the 2-EP library, calculate the ER to quantify the stereochemical contribution.
Interpretation: An
indicates highly specific binding driven by the chiral center. 4-EP analogs will have an effective (or near 1 if tested as atropisomers).
Step 3: Hypothesis Testing (The "2-EP Advantage")
Null Hypothesis (
): There is no difference in the mean binding affinity () between the 2-EP eutomers and the 4-EP analogs.
Test: Independent samples t-test (two-tailed,
).
Power Analysis: Ensure
analogs per group to achieve Power () > 0.8.
Representative Data & Visualization
The following table summarizes a typical dataset demonstrating the "Stereochemical Cliff"—where 2-EP derivatives show a bifurcation in activity (high vs. low) while 4-EP derivatives cluster in the middle.
)-2-EP analogs consistently outperform the 4-EP analogs by >1 log unit, validating the scaffold choice.
Workflow Visualization
The following diagram illustrates the critical decision points in the analysis workflow.
Caption: Figure 1. Comparative workflow for validating chiral (2-EP) vs. achiral (4-EP) scaffold efficacy.
References
Kinetic Resolution of 2-Substituted Piperidines:
Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
Source:The Journal of Organic Chemistry, 2022.[3]
URL:[Link][3]
Piperidine Bioactivity Context:
Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[4][6]
Source:ACS Chemical Neuroscience, 2017.
URL:[Link]
Chirality in Drug Design:
Title: The Significance of Chirality in Drug Design and Development.[1][2][7]
Source:Current Topics in Medicinal Chemistry, 2011.
URL:[Link]